Ethane-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,2-hexadeuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167532 | |
| Record name | Ethane-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Compressed gas; [Sigma-Aldrich MSDS] | |
| Record name | Ethane-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13656 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1632-99-1 | |
| Record name | Ethane-d6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-d6 | |
| Source | EPA DSSTox | |
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| Record name | Ethane-d6 | |
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Foundational & Exploratory
Technical Guide: Ethane-d6 (Hexadeuteroethane)
CAS: 1632-99-1 | Formula:
Executive Summary
Ethane-d6 (Hexadeuteroethane) is the fully deuterated isotopologue of ethane, serving as a critical reference standard in nuclear magnetic resonance (NMR) spectroscopy and a mechanistic probe in physical organic chemistry. Its primary utility lies in its "silent" proton signature (allowing background-free analysis of ethyl-containing analytes) and its distinct vibrational modes used to quantify Kinetic Isotope Effects (KIE). This guide details its physicochemical properties, spectroscopic behavior, and synthesis protocols for research applications.[2]
Physicochemical Characterization
Fundamental Properties
This compound exhibits physical properties distinct from proteo-ethane (
| Property | Ethane ( | This compound ( | Note |
| Molar Mass | 30.07 g/mol | 36.11 g/mol | +20% Mass Increase |
| Boiling Point (1 atm) | 184.55 K (-88.6 °C) | 184.00 K (-89.15 °C) | Inverse Isotope Effect* |
| Melting Point | 90.3 K (-182.8 °C) | 89.7 K (-183.4 °C) | Slight depression |
| Density (Liquid) | 0.544 g/mL (at -88°C) | ~0.650 g/mL (est.)[1] | Scaled by mass ratio |
| Critical Temperature | 305.3 K | 302.5 K | Lower |
*Technical Insight (Vapor Pressure Isotope Effect): Unlike water (
Safety & Handling
-
Flammability: Like standard ethane, this compound is an extremely flammable gas (Category 1).
-
Cryogenics: Often handled as a liquefied gas under pressure. Rapid expansion can cause frostbite.
-
Storage: Stable indefinitely at room temperature in rated gas cylinders.
Spectroscopic Signature
Nuclear Magnetic Resonance (NMR)
This compound is primarily used to calibrate gas-phase NMR or as a dissolved standard where proton signals from the ethyl group must be suppressed.
-
Proton (
) NMR:-
Signal: Silent (Active only if residual
is present). -
Residual Shift:
ppm (in ).
-
-
Carbon-13 (
) NMR:-
Chemical Shift:
ppm (Solvent dependent). -
Coupling Pattern: Septet (
).[3] -
Mechanism: The carbon nucleus couples to three equivalent deuterium atoms (
). -
Coupling Constant:
Hz.
-
Vibrational Spectroscopy (IR/Raman)
The substitution of Hydrogen with Deuterium lowers the vibrational frequency of the C-H/C-D bonds by a factor of approximately
| Mode | Ethane ( | This compound ( | Shift Factor |
| C-H/C-D Stretch | ~2950 | ~2200 | ~1.34 |
| H-C-H / D-C-D Bend | ~1460 | ~1080 | ~1.35 |
Synthesis Protocol: Catalytic Deuteration
The industrial and laboratory standard for producing high-purity this compound involves the catalytic deuteration of Acetylene-d2 or Ethylene-d4. The Acetylene route is preferred for total isotopic labeling starting from
Workflow Diagram
Figure 1: Synthesis pathway from Calcium Carbide and Heavy Water to this compound via Acetylene-d2 intermediate.
Step-by-Step Methodology
-
Precursor Generation: React Calcium Carbide (
) with excess Heavy Water ( ) in a sealed generator to produce Acetylene-d2 ( ) gas.-
Reaction:
-
-
Scrubbing: Pass the generated
through a sulfuric acid trap to remove phosphine/sulfide impurities. -
Catalytic Loading: Charge a high-pressure reactor with 5% Palladium on Alumina (
). -
Deuteration: Introduce
and Deuterium gas ( ) at a 1:2.2 molar ratio. Maintain pressure at 3-5 atm and temperature at 25-60°C.-
Reaction:
-
-
Purification: Cryogenic distillation is used to separate this compound from unreacted
or ethylene-d4 intermediates.
Mechanistic Applications: Kinetic Isotope Effects (KIE)
This compound is the model substrate for studying Primary Kinetic Isotope Effects (KIE) in C-H activation.
The Physics of Bond Strength
The C-D bond is stronger than the C-H bond not due to electronic potential surface changes, but due to Zero Point Energy (ZPE) differences. Because deuterium is heavier, it sits lower in the potential energy well.[4]
-
Activation Energy (
): Since the ground state of C-D is lower, more energy is required to reach the transition state (assuming the transition state is similar for both). -
Rate Constant Ratio (
): For C-H abstraction, is typically 2.0 - 7.0 at room temperature (Primary KIE).
KIE Energy Diagram
Figure 2: Potential energy surface illustrating the origin of the Kinetic Isotope Effect. The lower ZPE of C-D results in a higher activation barrier.
Research Utility
-
Metabolic Stability: In drug design, "deuterium switching" (replacing H with D) at metabolic "hotspots" (like ethyl groups) slows down cytochrome P450 oxidation, potentially extending the half-life of a drug. This compound serves as the fundamental reference data for these bond dissociation energies.
-
Tunneling Studies: Because D is heavier, it tunnels through activation barriers less efficiently than H. Large deviations from theoretical KIE limits (e.g.,
) in ethane activation studies indicate quantum tunneling mechanisms.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
Van Hook, W. A. (1964). Vapor Pressure Isotope Effects in the Ethane System. Journal of Chemical Physics. [Link]
-
NIST Chemistry WebBook. Ethane (Standard Reference Data). [Link]
-
PubChem. this compound Compound Summary. [Link]
Sources
Technical Guide: Commercial Supply & Application of High-Purity Ethane-d6 (C₂D₆)
[1]
Executive Summary
Ethane-d6 (CAS: 1632-99-1) is a critical isotopic feedstock used primarily in the synthesis of deuterated pharmaceuticals ("heavy drugs") and as a probe in mechanistic kinetic isotope effect (KIE) studies.[1] Unlike common deuterated solvents (e.g., CDCl₃), this compound is a gas at ambient conditions (BP: -88.6 °C), presenting unique challenges in procurement, handling, and stoichiometry control.[1]
This guide provides a technical analysis of the commercial landscape for high-purity this compound, establishing protocols for supplier selection, safe cryogenic transfer, and application in metabolic stability engineering.
Part 1: Technical Characterization & Purity Metrics
To a medicinal chemist, "purity" is multidimensional. For this compound, three specific metrics dictate its utility in drug development:
Isotopic Enrichment (Atom % D)
-
Definition: The percentage of hydrogen atoms replaced by deuterium.[1]
-
Standard Grade (98% D): Acceptable for bulk synthesis of intermediates where minor protio-isotopomers (
) can be separated or are metabolically irrelevant.[1] -
High-Purity Grade (99%+ D): Required for quantitative NMR standards and late-stage API (Active Pharmaceutical Ingredient) synthesis to minimize "isotopic leak" in the final drug substance.[1]
Chemical Purity (CP)
-
Definition: The absence of non-ethane impurities (e.g., methane-d4, ethene-d4, air).[1]
-
Criticality: High CP is vital for radical-based functionalization chemistries where olefinic impurities (ethene) can act as radical scavengers, poisoning the reaction.[1]
Physical State & Packaging
This compound is supplied as a Liquefied Gas under its own vapor pressure (~38 atm at 21°C) or as a low-pressure gas in lecture bottles.[1][2]
| Property | Value | Implication for Handling |
| Formula | Molecular Weight: 36.11 g/mol | |
| Boiling Point | -88.6 °C | Requires cryogenic trapping (LN2) for quantitative transfer.[1] |
| Vapor Pressure | ~544 psig (21°C) | High pressure; requires rated regulators (CGA 170/110).[1] |
| Flammability | Range: 3.0 – 12.5% | Flashback arrestors mandatory on manifolds.[1] |
Part 2: Supplier Landscape & Selection Matrix
The supply chain for deuterated gases is niche.[1] Major catalog suppliers often re-package from a few primary isotope enrichment facilities.[1]
Comparative Analysis of Major Suppliers
| Supplier | Product Code | Isotopic Enrichment | Packaging Format | Best Use Case |
| Sigma-Aldrich (Merck) | 489255 | 99 atom % D | Carbon Steel Lecture Bottle (0.45L) | Bench R&D: Standard CGA valves allow easy integration with existing manifolds.[1] |
| Cambridge Isotope Labs (CIL) | DLM-276 | 98 atom % D | Break-seal Flask / Cylinder | Bulk Synthesis: Lower cost/gram; break-seals ensure absolute seal integrity for long storage.[1] |
| CDN Isotopes | D-0059 | 99 atom % D | Lecture Bottle (Low Pressure) | High Sensitivity: High enrichment for KIE studies; often lower pressure (2 atm) requiring vacuum extraction.[1] |
Strategic Selection Logic
Figure 1: Decision matrix for sourcing this compound based on experimental scale and purity requirements.
Part 3: Application in Drug Development (The "Deuterium Switch")
This compound is not merely a solvent; it is a reagent .[1] In the context of the "Deuterium Switch"—replacing H with D to improve a drug's pharmacokinetic profile—this compound serves as the primary source for the Ethyl-d5 motif.
Mechanism of Action: Kinetic Isotope Effect (KIE)
Metabolic enzymes (Cytochrome P450) often attack the
-
C-H Bond Strength: ~98 kcal/mol[1]
-
C-D Bond Strength: ~100 kcal/mol[1]
-
Result: The C-D bond is harder to break.[1] If this bond cleavage is the rate-determining step (RDS), deuteration significantly slows metabolism (
), extending the drug's half-life ( ).[1]
Synthesis Workflow: Ethylation
This compound is typically converted to Ethyl iodide-d5 (
-
Direct Radical Activation:
(Where X is a halogen radical) -
Electrophilic Trapping: The resulting ethyl-d5 radical is trapped by arenes or heterocycles to install the ethyl group.[1]
Part 4: Handling Protocol – Cryogenic Vacuum Transfer
WARNING: this compound is a flammable gas.[1][3] Never condense oxygen (blue liquid) into the same trap, as this forms a highly explosive mixture.[1]
The "Self-Validating" Transfer System
To ensure exact stoichiometry and safety, use a calibrated vacuum manifold (Schlenk line).[1] Do not rely on flow rate; rely on PV=nRT .[1]
Protocol Steps:
-
System Prep: Evacuate the manifold to < 0.1 mmHg.[1] Flame-dry the receiving reaction vessel containing the substrate and catalyst.[1]
-
Volume Calibration: Isolate a known volume section of the manifold (the "dosing bulb").[1]
-
Gas Introduction:
-
Cryogenic Transfer:
-
Reaction Start: Close the receiver valve. Remove the LN2 bath and allow the vessel to warm to reaction temperature.
Figure 2: Cryogenic vacuum line workflow for quantitative transfer of this compound.
Part 5: References
-
Sigma-Aldrich (Merck). this compound Product Specification (489255).[1] Retrieved from [1]
-
CDN Isotopes. this compound Gas Specifications. Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137127, this compound.[1] Retrieved from [1]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for "Deuterium Switch" applications).
Ethane-d6 safety data sheet and handling precautions
Ethane-d6 (
Introduction: The Isotopic Context
This compound (CAS: 1632-99-1), the fully deuterated isotopologue of ethane, is a critical reagent in chemical physics, NMR spectroscopy, and kinetic isotope effect (KIE) studies. Unlike standard ethane (
This guide synthesizes Safety Data Sheet (SDS) parameters with field-proven gas transfer protocols, designed for researchers requiring high-purity delivery systems.
Part 1: Physicochemical Profile & Isotopic Characterization
Understanding the physical differences between the protium and deuterium forms is essential for accurate mass flow control and thermodynamic calculations.
Table 1: Comparative Physicochemical Data
| Property | Ethane ( | This compound ( | Impact on Handling |
| Molecular Weight | 30.07 g/mol | 36.11 g/mol | Affects diffusion rates and mass flow controller (MFC) calibration factors. |
| Boiling Point | -88.6 °C | -88 °C (approx) | Critical for cryogenic trapping; |
| Flammability | Class 2.1 (Extremely Flammable) | Class 2.1 (Extremely Flammable) | Identical fire/explosion protocols required. |
| Vapor Pressure | ~37.8 bar at 20°C | ~37-38 bar at 20°C | High pressure in lecture bottles; requires specific regulation. |
| Isotopic Purity | N/A | >98-99 atom % D | Contamination with |
Data Source: Sigma-Aldrich SDS [1], Cambridge Isotope Laboratories [2], NIST WebBook [3].
Part 2: Hazard Identification & Risk Assessment
This compound presents a "Silent Threat" profile: it is odorless, colorless, and acts as a simple asphyxiant while being highly flammable.
Primary Hazards
-
Flammability (H220): Forms explosive mixtures with air (LEL ~3.0%). The deuterium substitution does not mitigate flammability.
-
High Pressure (H280): Lecture bottles are pressurized (approx. 20-30 bar). Rapid release can cause cylinder propulsion or rupture.
-
Asphyxiation: Displaces oxygen in low-lying areas (Vapor Density > 1).
-
Cryogenic Burns: Rapid expansion of the gas causes adiabatic cooling, capable of freezing skin instantly.
Risk Logic Flowchart
The following diagram outlines the decision logic for assessing risk before opening a cylinder.
Figure 1: Pre-operational safety logic for handling flammable deuterated gases.
Part 3: Advanced Handling & Storage Protocols
Objective: Transfer this compound from the lecture bottle to a reaction vessel or NMR tube without introducing air (which ruins isotopic purity) or leaking gas (safety hazard).
Protocol A: Vacuum Line Transfer (The "Freeze-Pump-Thaw" Method)
Recommended for high-purity NMR sample preparation.
Equipment Required:
-
Stainless Steel (SS316) Vacuum Manifold.
-
Lecture Bottle Regulator (CGA 180 or 110 depending on supplier).
-
Liquid Nitrogen (
) Dewar. -
Calibrated volume bulb (for dosing).
Step-by-Step Methodology:
-
System Preparation:
-
Connect the this compound lecture bottle to the manifold via a flexible SS braid hose.
-
Evacuate the entire manifold to
Torr. -
Leak Check: Isolate the pump and watch the gauge. If pressure rises
mTorr/min, abort and seal leaks.
-
-
Purge Cycle (Cleaning the Regulator):
-
With the manifold under vacuum, close the valve to the pump.
-
Briefly open the lecture bottle valve to fill the line with a small amount of this compound.
-
Immediately re-open the pump valve to evacuate this "sacrificial" gas.
-
Causality: This removes atmospheric air trapped in the regulator dead volume (dead leg).
-
-
Condensation Transfer (The "Cryo-Pumping" Effect):
-
Immerse the receiving vessel (e.g., NMR tube adapter or reaction bulb) in
(-196°C). -
This compound freezes at -183°C. The temperature differential creates a pressure gradient.
-
Open the lecture bottle slowly. Gas will naturally migrate and desublime (freeze) into the cold receiver.
-
Monitor pressure; when the manifold pressure drops near zero, the transfer is complete.
-
-
Isolation:
-
Close the receiver valve while still frozen.
-
Close the lecture bottle valve.
-
Evacuate the remaining trace gas in the lines before venting the manifold to nitrogen.
-
Protocol B: Direct Pressure Regulation
Used for flow reactors.
-
Regulator Selection: Use a two-stage regulator with a stainless steel diaphragm.
-
Why? Brass regulators can off-gas or react with impurities. Two-stage ensures constant outlet pressure despite the cylinder pressure dropping.
-
-
Flash Arrestors: Install a flash arrestor downstream of the regulator to prevent flame propagation back into the cylinder.
Workflow Visualization
Figure 2: Schematic of a vacuum-assisted cryogenic gas transfer system.
Part 4: Emergency Response & Waste Management
Leak Detection
-
Do NOT use your nose. this compound is odorless.
-
Method: Use a portable hydrocarbon detector or "Snoop" (liquid leak detector) on joints only if the line is pressurized (positive pressure). Do not use liquid detectors on vacuum lines (it will be sucked in).
Fire Response (Class 2.1)
-
Immediate Action: Stop the flow of gas if safe to do so.
-
Do NOT extinguish a leaking gas fire unless the leak can be stopped.[1][2] Extinguishing the flame while gas continues to leak allows an explosive cloud to form, which can reignite with devastating force.
-
Cooling: Spray water on the cylinder from a maximum distance to keep it cool and prevent BLEVE (Boiling Liquid Expanding Vapor Explosion).
Disposal
-
Empty Cylinders: Return to the supplier (e.g., CIL, Sigma) if a return program exists.
-
Residual Gas: Vent small amounts into a functioning chemical fume hood. For larger quantities, burn off in a flare system equipped for hydrocarbons.
References
-
Sigma-Aldrich. (2023). This compound Safety Data Sheet (SDS). Merck KGaA.
-
Cambridge Isotope Laboratories. (2018).[2] Ethane (D6, 98%) Safety Data Sheet. CIL.
-
NIST. (2023). Ethane: Gas Phase Thermochemistry. National Institute of Standards and Technology WebBook.
-
Air Liquide. (2023).[3] Ethane Safety Data Sheet. Air Liquide Gas Encyclopedia.
Sources
Deuterated ethane as an internal standard
Deuterated Ethane ( ): The Definitive Internal Standard for Quantifying Lipid Peroxidation and Gas-Phase Dynamics
Executive Summary
In the precise realm of metabolic profiling and gas-phase analytics, Deuterated Ethane (
This technical guide details the application of Ethane-
Part 1: The Mechanistic Basis
The Biological Origin: Lipid Peroxidation
To understand the necessity of Ethane-
When Reactive Oxygen Species (ROS) attack the methylene bridge of PUFAs, a chain reaction ensues (scission), releasing short-chain alkanes.
-
Omega-6 PUFAs (Linoleic acid)
Pentane -
Omega-3 PUFAs (Linolenic acid)
Ethane
Because ethane is chemically inert and poorly soluble in blood, it is rapidly excreted via the lungs. This makes breath ethane a non-invasive, real-time biomarker for systemic oxidative stress.
The Analytical Challenge & The Isotope Solution
Quantifying ethane in breath is difficult because it exists in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. Analysis requires cryogenic pre-concentration .
-
The Problem: Physical loss of ethane occurs during the transfer from sample bag to cryotrap and during the thermal desorption phase. External calibration cannot account for these variable losses.
-
The Solution (
): As a stable isotopologue, Ethane- possesses nearly identical physicochemical properties (boiling point, adsorption coefficient) to natural ethane but carries a mass shift of +6 Da. By spiking the sample before pre-concentration, any loss of ethane is mirrored by the loss of Ethane- . The ratio remains constant, yielding absolute accuracy.
Pathway Visualization
The following diagram illustrates the degradation pathway and the analytical intervention point.
Caption: Figure 1. The generation of ethane via lipid peroxidation and the integration of this compound for ratiometric quantification.
Part 2: Analytical Methodology (GC-MS)
Objective: Quantify breath ethane at sub-ppb levels using Isotope Dilution Mass Spectrometry (IDMS).
Materials & Standards
-
Internal Standard: Ethane-
(98%+ atom D). -
Matrix: High-purity Nitrogen or Synthetic Air (Hydrocarbon-free).
-
Sampling Vessels: Tedlar® bags or electropolished stainless steel canisters (Summa). Note: Avoid rubber septa which off-gas hydrocarbons.
Protocol: Step-by-Step
This protocol utilizes a "Trap-and-Purge" approach essential for light alkanes.
Step 1: Preparation of the Reference Gas
Ethane-
-
Evacuate a 1 L glass bulb or canister.
-
Inject pure Ethane-
gas via a gas-tight syringe to achieve a known pressure/concentration (e.g., 100 ppm stock). -
Dilute with UHP Nitrogen to create a working standard (e.g., 10 ppb).
Step 2: Sample Collection & Spiking[1]
-
Collect alveolar breath (end-tidal) into a 1 L Tedlar bag using a Bio-VOC sampler or similar device to exclude dead-space air.
-
Immediately inject a precise volume (e.g., 50 mL) of the Ethane-
working standard into the Tedlar bag. -
Allow equilibration for 10 minutes. Crucial: This ensures the standard mixes fully with the matrix before trapping.
Step 3: Cryogenic Pre-concentration
Ethane does not retain on standard GC columns at room temperature without focusing.
-
Connect the Tedlar bag to the thermal desorption unit.
-
Pass the sample through a trap packed with Carbosieve SIII or Tenax TA cooled to -30°C to -100°C (depending on adsorbent).
-
Ethane and Ethane-
are co-trapped. and pass through. -
Flash heat the trap (desorb) to 220°C to release the concentrated plug into the GC.
Step 4: GC-MS Parameters
-
Column: PLOT (Porous Layer Open Tubular) fused silica column (e.g.,
or CarbonPLOT). Standard liquid phases (DB-5) do not retain ethane sufficiently. -
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 40°C (hold 2 min)
Ramp 10°C/min 180°C. -
MS Detection: Selected Ion Monitoring (SIM).
Data Acquisition (SIM Mode)
Operate the Quadrupole MS in SIM mode to maximize sensitivity and ignore background noise.
| Compound | Target Ion (m/z) | Qualifier Ion (m/z) | Retention Time (approx) |
| Ethane ( | 30 ( | 28, 27 | 3.50 min |
| Ethane- | 36 ( | 34, 32 | 3.48 min* |
*Note: Deuterated isotopologues often exhibit a slightly shorter retention time ("Inverse Isotope Effect") on alumina PLOT columns due to lower polarizability.
Workflow Visualization
Caption: Figure 2. The Trap-and-Purge workflow utilizing this compound for loss-compensated quantification.
Part 3: Data Interpretation & Validation
Calculation of Response Factors
Do not assume a 1:1 response ratio. Although ionization efficiency is similar, slight differences exist. Calculate the Response Factor (
The concentration of the unknown is then:
Quality Control Metrics
-
Linearity: The method should be linear from 0.5 ppb to 100 ppb (
). -
Background Subtraction: Ambient air contains 1–5 ppb of ethane. You must analyze a "Room Air" blank spiked with
and subtract the native ethane contribution from the patient sample. -
Isotope Scrambling: In the ion source, fragmentation is minimal for ethane at 70eV, but ensure no H/D exchange occurs in the trap (rare for alkanes, common for acidic protons).
Part 4: Niche Application – NMR Porosimetry
While GC-MS is the primary biological application, Ethane-
-
Why Deuterated? In Proton NMR (
-NMR) of catalytic surfaces, the strong signal from surface hydroxyl groups can obscure the signal of adsorbed gas. Using renders the gas "invisible" in -NMR, allowing researchers to observe changes in the surface sites. Conversely, in Deuterium NMR ( -NMR), is used to study the rotational dynamics of the molecule inside the pore. The quadrupole splitting of the deuterium signal provides direct information about the geometric constraints of the pore.
References
-
Kneepkens, C. M., et al. (1994). "The potential of the hydrocarbon breath test as a measure of lipid peroxidation."[2][3] Free Radical Biology and Medicine. Link
-
Phillips, M., et al. (1999). "Volatile organic compounds in breath as markers of lung cancer: a cross-sectional study." The Lancet. Link
-
Paredi, P., et al. (2000). "Exhaled ethane, a marker of lipid peroxidation, is elevated in chronic obstructive pulmonary disease."[4][5][6] American Journal of Respiratory and Critical Care Medicine. Link
-
NIST Chemistry WebBook. "this compound Spectra and Properties." National Institute of Standards and Technology. Link
-
Sigma-Aldrich. "Deuterated NMR Solvents and Reference Standards." Merck KGaA. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Study of ethane level in exhaled breath in patients with age-related macular degeneration: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breath Ethane Concentrations in Healthy Volunteers Correlate with a Systemic Marker of Lipid Peroxidation but Not with Omega-3 Fatty Acid Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exhaled ethane, a marker of lipid peroxidation, is elevated in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exhaled ethane: an in vivo biomarker of lipid peroxidation in interstitial lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ethane-d6 in Modern Mass Spectrometry: A Senior Application Scientist’s Perspective
An In-Depth Technical Guide
Abstract
In the landscape of high-sensitivity analytical chemistry, particularly within pharmaceutical and biotechnological research, the demand for precision and accuracy is paramount. Stable isotope-labeled compounds are indispensable tools in achieving this standard, and among them, Ethane-d6 (C₂D₆) has emerged as a versatile and powerful reagent in mass spectrometry. This guide provides an in-depth technical exploration of the core applications of this compound, moving beyond simple protocols to elucidate the underlying scientific principles. We will examine its role as a robust internal standard for quantification, its utility as a specialized reagent gas in Chemical Ionization (CI), and its application in the elucidation of complex chemical reaction mechanisms. This document is intended for researchers, analytical scientists, and drug development professionals seeking to leverage the unique properties of this compound to enhance the quality and reliability of their mass spectrometry data.
Foundational Properties of this compound
This compound, or hexadeuterioethane, is the isotopologue of ethane where all six hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This substitution is the source of its utility in mass spectrometry. While its chemical reactivity is nearly identical to its hydrogenous counterpart, its physical properties, particularly its mass, are distinct.
The core principle behind its application is that mass spectrometers separate ions based on their mass-to-charge ratio (m/z). The substitution of six deuterium atoms for six protium atoms results in a predictable mass shift of +6 Da compared to ethane.[3] This allows a mass spectrometer to easily distinguish between the deuterated and non-deuterated forms, even if they behave almost identically during chromatographic separation and ionization.
| Property | Ethane (C₂H₆) | This compound (C₂D₆) | Rationale for Significance in MS |
| CAS Number | 74-84-0 | 1632-99-1 | Unique identifier for sourcing and regulatory tracking.[2] |
| Molecular Weight | 30.07 g/mol [4] | 36.11 g/mol [2][3] | The +6 Da mass shift is the basis for its differentiation in MS. |
| Boiling Point | -88.6 °C[4] | -88 °C[1] | Nearly identical boiling points ensure similar behavior in GC inlets and cryogenic trapping. |
| Chemical Reactivity | Standard alkane | Nearly identical to C₂H₆ | Ensures it behaves like the analyte during sample prep and chromatography. |
| Isotopic Purity | >99% | Typically >99 atom % D[3] | High isotopic purity is critical to prevent signal overlap and ensure accurate quantification. |
Application I: The Gold Standard Internal Standard for Quantification
The most widespread application of deuterated compounds, including this compound, is as internal standards (IS) in quantitative mass spectrometry.[5][6] The fundamental challenge in any quantitative method is accounting for analyte loss during sample preparation and variability in instrument response. An internal standard, when added at a known concentration at the very beginning of the workflow, experiences the same variations as the analyte.[7] By measuring the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and precise quantification.
2.1. The Causality of Excellence: Why Deuterated Standards Prevail
An ideal internal standard should be chemically similar to the analyte but mass-spectrometrically distinct. This compound is the perfect IS for the quantification of ethane for several key reasons:
-
Co-elution: Due to its identical chemical structure, this compound co-elutes perfectly with native ethane in both gas chromatography (GC) and liquid chromatography (LC), meaning it experiences the exact same matrix effects at the same time.
-
Identical Ionization Efficiency: It ionizes with the same efficiency as the analyte in the mass spectrometer source, ensuring that any suppression or enhancement of the signal affects both compounds equally.[8]
-
Predictable Fragmentation: While the fragmentation patterns of deuterated and non-deuterated compounds are similar, the resulting fragments retain their mass shifts, allowing for unambiguous detection in MS/MS experiments.[9][10][11]
2.2. Experimental Protocol: Quantitative Analysis of Ethane using this compound IS
This protocol outlines a self-validating workflow for the quantification of ethane in a gas matrix (e.g., environmental air sample, process gas) using GC-MS.
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking known, varying amounts of a certified ethane standard into a blank matrix gas.
-
Spike each calibration standard with a fixed concentration of this compound internal standard. The IS concentration should be chosen to be within the linear dynamic range of the instrument.
-
-
Sample Preparation:
-
Collect the unknown gas sample in a suitable container (e.g., Tedlar bag, summa canister).
-
Spike the unknown sample with the exact same fixed concentration of this compound as used in the calibration standards. This step is critical and should be done prior to any extraction or pre-concentration steps.[7]
-
-
GC-MS Analysis:
-
Chromatography: Utilize a column suitable for separating volatile hydrocarbons, such as an Alumina PLOT column.[12]
-
Injection: Use a gas-tight syringe or a gas sampling valve for reproducible injections.
-
Mass Spectrometry: Operate the instrument in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion for ethane (e.g., m/z 30) and this compound (m/z 36).
-
-
Data Processing & Quantification:
-
For each injection (standards and sample), calculate the peak area ratio: Area(Ethane) / Area(this compound).
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of ethane for the calibration standards. The curve should be linear with a correlation coefficient (R²) > 0.995.[12][13]
-
Determine the concentration of ethane in the unknown sample by interpolating its measured peak area ratio on the calibration curve.
-
2.3. Visualization: Internal Standard Quantification Workflow
Caption: The process of forming reagent ions and analyte ions in CI using this compound.
Application III: Elucidating Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The substitution of deuterium for hydrogen can influence the rate of a chemical reaction if the C-H bond is broken in the rate-determining step of that reaction. This is known as the Kinetic Isotope Effect (KIE). Because a C-D bond is stronger and has a lower vibrational frequency than a C-H bond, it requires more energy to break. Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.
Mass spectrometry is an ideal tool for measuring KIEs. By using this compound as a reactant or substrate, one can precisely measure the relative rates of product formation from the deuterated and non-deuterated species, providing deep insight into reaction mechanisms.
4.1. Experimental Design for KIE Measurement
A typical competitive KIE experiment involves reacting an equimolar mixture of a non-deuterated substrate (e.g., Ethane) and a deuterated substrate (this compound) with a limiting amount of a reagent. The reaction is allowed to proceed to a low level of conversion, and then the ratio of the deuterated to non-deuterated product is measured by mass spectrometry.
-
If KIE ≈ 1: The ratio of products will be the same as the initial ratio of reactants. This implies that the C-H/C-D bond is not broken in the rate-determining step.
-
If KIE > 1 (Normal KIE): There will be significantly more non-deuterated product than deuterated product. This is strong evidence that C-H/C-D bond cleavage is part of the rate-determining step.
This technique is invaluable in fields like enzyme kinetics, atmospheric chemistry, and catalysis for validating proposed reaction pathways. [14]
4.2. Visualization: The Kinetic Isotope Effect
Caption: C-D bonds have lower zero-point energy, leading to a higher activation energy (Ea) for cleavage.
Conclusion
From ensuring the regulatory-grade precision of quantitative assays to providing nuanced structural information and elucidating fundamental reaction mechanisms, this compound is a uniquely versatile tool in the mass spectrometrist's arsenal. Its properties, derived from the simple substitution of deuterium for hydrogen, provide a clear and robust method for differentiating it from its native counterpart. By understanding the core principles behind its application as an internal standard, a chemical ionization reagent, and a mechanistic probe, researchers and drug development professionals can design more rigorous, accurate, and insightful experiments, ultimately leading to higher quality data and faster scientific advancement.
References
-
Determination of methane-D4 and this compound in ethylene-D4 by gas chromatography. Advances in Journal of Mechanical and Civil Engineering, 6(1), 52-58. [Link]
-
Lossing, F. P., & Tanaka, I. (1956). Mass spectra of some deuterated ethanes. I. The effect of ionizing voltage. Canadian Journal of Chemistry, 34(1), 1-10. [Link]
-
Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry Blog. [Link]
-
Clark, J. (2023). Mass Spectrum of Ethane. CHEMGUIDE. [Link]
-
Veclabs. (2023). Deuterated Internal Standard: Significance and symbolism. Veclabs CRO. [Link]
-
Munson, M. S. B., & Field, F. H. (1966). Chemical Ionization Mass Spectrometry. I. General Introduction. Journal of the American Chemical Society, 88(12), 2621–2630. [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. Bureau International des Poids et Mesures. [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of diborane-d6 and this compound. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]
-
Wang, J., et al. (2025). Determination of methane-D4 and this compound in ethylene-D4 by gas chromatography. Francis Academic Press. [Link]
-
LookChem. (n.d.). Cas 1632-99-1, this compound. LookChem. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
NIST. (n.d.). Ethane. NIST Chemistry WebBook. [Link]
-
Xia, Y., & McLuckey, S. A. (2019). Recent Developments in Gas-Phase Ion/Ion Reactions for Analytical Mass Spectrometry. Annual review of analytical chemistry, 12, 383-406. [Link]
-
Reddit r/massspectrometry. (2023). Understanding Internal standards and how to choose them. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethane. PubChem Compound Database. [Link]
-
Hunt, D. F., & Ryan, J. F. (1972). Selective Reagents for Chemical Ionization Mass Spectrometry. Analytical Chemistry, 44(7), 1306-1309. [Link]
-
Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Williams, T. I., et al. (2018). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. Analytical Chemistry, 90(15), 9037-9042. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C2H6 | CID 137127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 乙烷-d6 99 atom % D, gas | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethane | CH3CH3 | CID 6324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. wisdomlib.org [wisdomlib.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mass spectrum of ethane C2H6 CH3CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. francis-press.com [francis-press.com]
- 13. francis-press.com [francis-press.com]
- 14. researchgate.net [researchgate.net]
Advanced Metabolic Tracing: Ethane-d6 as a Probe for Lipid Peroxidation and Oxidative Stress
Executive Summary
In the high-stakes landscape of drug development, identifying early biomarkers of toxicity is paramount. Ethane-d6 (
This technical guide details the application of this compound not merely as a passive reference standard, but as a dynamic tool for Isotope Dilution Mass Spectrometry (IDMS) and metabolic clearance correction. By mastering this workflow, researchers can detect drug-induced oxidative stress (DIOS) with sub-parts-per-billion (ppb) sensitivity, validating safety profiles long before histological damage becomes apparent.
The Biological Imperative: Why Ethane?
Metabolic studies often rely on surrogates for oxidative stress. However, volatile organic compounds (VOCs) offer a unique window into real-time cellular pathology.
-
Specificity: Ethane is generated exclusively from the free radical attack on omega-3 (
) PUFAs (e.g., linolenic acid, EPA, DHA). In contrast, pentane is derived from PUFAs. -
Non-Invasive Monitoring: As a volatile gas with low blood solubility, ethane rapidly diffuses from the lipid bilayer into the bloodstream and is excreted via the lungs.
-
The Problem of Metabolism: While often assumed to be inert, endogenous ethane is slowly metabolized by hepatic CYP450 enzymes (specifically CYP2E1). This metabolic clearance means that measuring exhaled ethane alone underestimates the total oxidative burden.
The Solution: this compound allows for dual-utility:
-
Analytical Precision: As an internal standard for GC-MS to correct for matrix effects and ionization variability.
-
Kinetic Correction: As a metabolic probe to determine the "Ethane Clearance Rate," allowing calculation of the Gross Production Rate.
Mechanistic Pathway: From Membrane to Breath
Understanding the origin of the signal is crucial for interpreting data. The generation of ethane is a terminal event in the propagation of lipid peroxidation.
Figure 1: The Lipid Peroxidation Cascade
The pathway below illustrates the degradation of an omega-3 PUFA into ethane gas following Reactive Oxygen Species (ROS) attack.
Caption: Mechanistic flow from ROS attack on n-3 PUFAs to the generation of volatile ethane.
Technical Methodology: Isotope Dilution GC-MS
The detection of endogenous ethane (often 0.5–5.0 ppb in healthy subjects) requires extreme sensitivity. The use of this compound is non-negotiable for validating these low-level measurements.
Experimental Design & Materials
-
Tracer: this compound (
, >98% atom % D). -
Collection Vessels: Tedlar® bags (inert PVDF) or electropolished stainless steel canisters. Note: Avoid rubber septa which off-gas hydrocarbons.
-
Air Supply: Hydrocarbon-free air (Zero Air) for subject washout.
The "Washout" Protocol
To eliminate background ambient VOCs (which can be 10-100x higher than exhaled levels), subjects must breathe purified air prior to sampling.
-
Equilibration: Subject breathes medical-grade synthetic air via a non-rebreathing valve for 3-5 minutes.
-
Collection: Subject exhales fully against a resistance (to capture alveolar air) into the Tedlar bag.
-
Spiking (Crucial Step): Immediately inject a precise volume of this compound gas standard into the bag to achieve a final concentration of ~5 ppb (matching expected endogenous levels).
GC-MS/MS Instrumentation Setup
Direct injection is insufficient. A Cryogenic Concentrator is required to trap ethane while venting bulk
| Parameter | Specification | Rationale |
| Pre-Concentration | Cryo-trap @ -160°C (Glass beads/Tenax) | Concentrates ppb-level analytes from 100-500 mL sample volume. |
| Desorption | Ballistic heating to 200°C | Rapid release ensures sharp chromatographic peaks. |
| Column | PoraPLOT Q or Alumina PLOT | Necessary for separating light hydrocarbons ( |
| Carrier Gas | Helium (1.5 mL/min) | Standard for MS stability. |
| MS Mode | SIM (Selected Ion Monitoring) | Maximizes sensitivity by focusing only on target ions. |
Mass Spectrometry Targets
Using SIM mode is essential for distinguishing the isotopologue shift.
-
Ethane (
): Monitor m/z 30 (Molecular ion) and m/z 28 (Fragment). -
This compound (
): Monitor m/z 36 (Molecular ion) and m/z 32 (Fragment). -
Note: The +6 Da shift provides zero interference, allowing precise ratio calculation.
Analytical Workflow & Calculation
The following diagram outlines the rigorous "Spike-and-Recover" workflow ensuring data integrity.
Caption: Analytical workflow for Isotope Dilution Mass Spectrometry of breath ethane.
Calculation of Endogenous Ethane
The concentration of endogenous ethane (
Where:
- = Peak area of endogenous ethane.
- = Peak area of this compound.
- = Concentration of the d6 spike in the bag.
- = Response Factor (typically ~1.0 for isotopes, but must be verified).
Advanced Application: Kinetic Correction for Metabolism
Expert Insight: Most protocols assume ethane is inert. It is not. In scenarios of liver induction (e.g., toxicology studies involving CYP2E1 inducers like ethanol or isoniazid), ethane metabolism increases, potentially masking increased production.
To measure the Gross Production Rate , perform a "Kinetic Washout" study:
-
Administer a bolus of this compound (via inhalation).
-
Measure the decline of this compound in breath over time.
-
Calculate the clearance rate constant (
) .
The Total Body Ethane Production (
This approach distinguishes between a drug that stops lipid peroxidation versus one that simply accelerates the metabolism of the biomarker.
References
-
Kneepkens, C. M., et al. (1994). "The potential of the hydrocarbon breath test as a measure of lipid peroxidation."[1][2][3][4][5] Free Radical Biology and Medicine. Link
-
Aghdassi, E., & Allard, J. P. (2000). "Breath alkanes as a marker of oxidative stress in different clinical conditions." Free Radical Biology and Medicine. Link
-
Sterk, P. J., et al. (2002). "Exhaled breath analysis: methodologic recommendations." European Respiratory Journal. Link
-
Risby, T. H., & Sehnert, S. S. (1999). "Clinical application of breath biomarkers of oxidative stress status." Free Radical Biology and Medicine. Link
- Pryor, W. A., et al. (1976). "The involvement of non-enzymatic reactions in lipid peroxidation." Federation Proceedings.
Sources
- 1. Breath ethane: a specific indicator of free-radical-mediated lipid peroxidation following reperfusion of the ischemic liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of ethane and pentane to carbon dioxide by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of ethane level in exhaled breath in patients with age-related macular degeneration: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breath ethane in dialysis patients and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exhaled ethane, a marker of lipid peroxidation, is elevated in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Gas-Phase qNMR Using Ethane-d6
This Application Note is structured for high-level analytical chemists and drug development scientists focusing on Gas-Phase Quantitative NMR (GP-qNMR) . Unlike standard liquid-state NMR, this protocol addresses the complexities of quantifying volatile analytes using Ethane-d6 (
Subject: Absolute Quantification of Volatile Analytes and Reaction Headspaces via
Executive Summary
In pharmaceutical development and catalysis research, quantifying volatile byproducts (e.g., ethylene, methane, light alkanes) or residual solvents often requires headspace gas chromatography (HS-GC). However, HS-GC often requires specific calibration curves for every analyte. Gas-Phase Quantitative NMR (GP-qNMR) offers a primary ratio method for absolute quantification without analyte-specific calibration.
This compound (
-
Deuterium Lock: It provides a strong
H lock signal in solvent-free gas-phase experiments, eliminating the need for deuterated liquid solvents that suppress volatile signals. -
Spectral Window: It is chemically inert and, as a fully deuterated gas, is "silent" in the
H spectrum, preventing signal overlap with analyte protons. -
Volumetric Reference: By introducing a known partial pressure of
(containing trace residual or spiked with Ethane-h6), it serves as a precise molar standard.
Theoretical Basis & Causality
The Challenge of Liquid Solvents
Traditional qNMR dissolves gases in solvents like
-
Signal Broadening: Viscosity effects broaden linewidths.
-
Solvent Suppression: Large solvent peaks obscure analyte signals.
-
Partitioning Errors: Gases partition between the liquid and headspace, making absolute quantification mathematically complex.
The this compound Solution (Gas-Phase)
By performing NMR directly in the gas phase using
-
Mechanism: In the gas phase, molecular collisions are less frequent.
relaxation is governed by the coupling of nuclear spins with the magnetic field generated by the molecule's rotation. -
Implication: Contrary to liquids,
decreases as pressure increases . Higher pressure more collisions faster reorientation more efficient relaxation.
Experimental Protocol: Gas-Phase qNMR
Materials & Hardware
-
NMR Tube: Heavy-wall J-Young valve NMR tubes (e.g., Wilmad-LabGlass or Norell). Standard plastic caps will leak under pressure.
-
Gas Manifold: Vacuum line equipped with a capacitance manometer (0–1000 Torr range).
-
Reference Gas: this compound (99.8% D), lecture bottle.
Workflow Diagram
The following diagram illustrates the critical pressure-controlled filling process required for quantitative accuracy.
Figure 1: Vacuum line manifold workflow for preparing gas-phase NMR samples with this compound lock.
Step-by-Step Methodology
Step 1: Tube Calibration (Volume Determination)
Before the experiment, the exact volume of the J-Young tube (up to the valve seal) must be known to convert Pressure (
-
Weigh the empty, dry J-Young tube with the valve.
-
Fill completely with water (density
at ). -
Weigh again.
-
Calculate Volume (
) using .
Step 2: Introducing the Lock/Standard (this compound)
-
Connect the J-Young tube to the vacuum manifold.
-
Evacuate to
Torr to remove air (paramagnetic broadens lines). -
Introduce this compound into the manifold.
-
Equilibrate to a known pressure (
), typically 150 Torr .-
Note: 150 Torr provides sufficient density for the lock signal without creating excessive internal pressure when warmed.
-
-
CRITICAL: Record
and the manifold temperature ( ). -
Close the J-Young valve.
Step 3: Introducing the Analyte
-
Immerse the bottom of the J-Young tube in Liquid Nitrogen (
). The this compound will condense/freeze (Solidify). -
Open the valve to the manifold containing the Analyte gas.
-
Allow Analyte to condense (if condensable) or fill the headspace.
-
Close valve. Remove from
and allow to warm to room temperature behind a blast shield.
Acquisition Parameters (Bruker/Varian)
Gas-phase NMR requires specific parameter tuning. Do not use standard proton parameters.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or zg | Standard single pulse. Avoid NOESY presat; no solvent to suppress. |
| Lock | This compound | Manually select "C2D6" or adjust lock parameters (frequency) to find the deuterium resonance of the gas. |
| Relaxation Delay ( | 10 - 30 s | Gas phase |
| Acquisition Time ( | 2 - 4 s | Ensure high digital resolution. |
| Scans ( | 16 - 64 | Sensitivity is lower in gas phase due to lower density. |
| Spinning | OFF | Spinning induces modulation sidebands which can interfere with quantification. |
| Temperature | 298 K (Regulated) | Essential for pressure-to-mole conversion stability. |
Self-Validation Check:
-
Measure
of the analyte using an Inversion Recovery experiment (t1ir). -
If
is > 2s, increase to ensure quantitative accuracy.
Data Analysis & Quantification
The Equation
Since we know the exact pressure of this compound added, we calculate the moles of standard (
The moles of analyte (
Where:
- = Integral area of analyte signal.
-
= Integral area of the standard signal.
-
Note: Pure this compound has no
H signal. To use it as a quantification reference, you must either:-
Use the residual proton signal (
, a quintet at ~0.8 ppm) and know its isotopic purity (e.g., 0.2% H). -
Spike the this compound with a known trace of Ethane-h6 or Methane.
-
-
- = Number of protons contributing to the signal.
Reference Table: Gas Phase Chemical Shifts
Gas phase shifts differ from liquid shifts due to the lack of solvent dielectric effects.
| Compound | Gas Phase Shift ( | Multiplicity | Notes |
| Ethane ( | 0.86 | Singlet | Standard Reference |
| Ethylene ( | 5.25 | Singlet | Common Analyte |
| Methane ( | 0.13 | Singlet | |
| Acetylene ( | 1.45 | Singlet | |
| Water ( | ~1.0 - 4.0 | Broad | Shift is highly T/P dependent |
References
-
Jackman, K. M., et al. (2025). "Changes in Ligand Coordination Mode Induce Bimetallic CC Coupling Pathways." Royal Society of Chemistry. (Methodology for quantifying ethane/methane evolution using headspace analysis). Link
-
Blackwell, S. B. (2018).[4] "Theoretical and Experimental Gas Phase Nuclear Magnetic Resonance." University of Nebraska-Lincoln Dissertations. (Comprehensive guide on gas-phase relaxation and shielding). Link
-
Gottlieb, H. E., et al. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard reference for impurity shifts, including ethane). Link
-
Cierpinski, T., et al. (2024). "Gas-Phase Studies of NMR Shielding and Indirect Spin–Spin Coupling in 13C-Enriched Ethane." MDPI Molecules. (Recent data on ethane spectral properties). Link
-
Facey, G. (2008). "Temperature Calibration in an NMR Probe." University of Ottawa NMR Blog. (Principles of temperature calibration which apply to maintaining STP conditions for gas quantification). Link
Sources
- 1. rsc.org [rsc.org]
- 2. University of Ottawa NMR Facility Blog: Temperature Calibration in an NMR Probe [u-of-o-nmr-facility.blogspot.com]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Theoretical and Experimental Gas Phase Nuclear Magnetic Resonance" by Seth B Blackwell [digitalcommons.unl.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
Application Note: Ethane-d6 as a Non-Exchangeable Internal Standard
Precision Quantitation of Volatile Analytes in Complex Matrices
Abstract & Introduction
In the analysis of volatile organic compounds (VOCs), particularly light hydrocarbons, achieving high precision is complicated by evaporative losses and matrix effects. Ethane-d6 (
This guide details the use of this compound primarily for Isotope Dilution Mass Spectrometry (IDMS) in quantifying lipid peroxidation markers (volatile ethane) and secondarily as a robust chemical shift reference in high-pressure NMR.
Key Physical Properties (this compound)
| Property | Value | Relevance |
| Formula | Fully deuterated isotopologue | |
| Molecular Weight | 36.07 g/mol | +6 Da shift from Ethane ( |
| Boiling Point | -88.6 °C | Gas at room temperature; requires headspace handling |
| Solubility (Water) | Henry's Constant | Low solubility; partitions heavily into headspace |
| Stability | Non-exchangeable | Stable in acidic/basic aqueous media |
Core Application: GC-MS Quantitation of Lipid Peroxidation
Context: Ethane is a specific end-product of
The Principle of Isotope Dilution
By introducing a known quantity of this compound into the sample vial, we normalize for variations in:
-
Headspace Partitioning: Both isotopologues follow Henry's Law identically.
-
Injection Volume: Any loss in the syringe affects both equally.
-
MS Ionization Efficiency: Matrix suppression affects both equally.
Experimental Protocol: Headspace GC-MS
Safety Note: this compound is a flammable gas. Handle lecture bottles in a fume hood.
Materials:
-
Analyte: Biological sample (Plasma, Tissue Homogenate) or Breath Condensate.
-
Internal Standard: this compound (99 atom % D, Lecture Bottle).
-
Vials: 20 mL Headspace vials with magnetic crimp caps (PTFE/Silicone septa).
-
Syringe: Gas-tight syringe (e.g., Hamilton 1700 series) with a Luer-lock valve.
Step-by-Step Workflow:
-
Sample Preparation:
-
Place 1.0 mL of sample into a 20 mL headspace vial.
-
Add reagents to induce/stop reaction if performing an assay (e.g., ascorbic acid/iron for stress tests).
-
Immediately crimp the cap to seal.
-
-
Standard Addition (The "Gas Spike" Technique):
-
Crucial Step: You cannot pipette this compound. You must inject it as a gas.
-
Connect the this compound lecture bottle to a septum-equipped sampling adapter.
-
Flush the gas-tight syringe (10 µL - 50 µL capacity) with this compound three times.
-
Draw a precise volume (e.g., 10 µL) of pure this compound gas at Room Temperature (RT) and ambient pressure (
). -
Inject the gas through the septum of the sample vial.
-
Calculation of Mass Added: Use the Ideal Gas Law.
Where , , , .
-
-
Equilibration:
-
Incubate vials at 37°C (physiological) or 60°C (accelerated) for 30 minutes with agitation. This ensures equilibrium between the liquid phase and the headspace (Henry's Law).
-
-
GC-MS Analysis:
-
Injection: Splitless mode (or low split ratio 5:1).
-
Column: PLOT Q or equivalent porous layer open tubular column (ideal for light hydrocarbons).
-
Oven: Isothermal 40°C or ramp from 35°C.
-
Detection: SIM Mode (Selected Ion Monitoring).
-
MS Acquisition Parameters (SIM Mode)
| Compound | Target Ion (m/z) | Qualifier Ion (m/z) | Retention Time (Approx) |
| Ethane ( | 30 ( | 28, 27 | ~2.5 min |
| This compound ( | 36 ( | 32, 34 | ~2.48 min* |
*Note: Deuterated compounds often elute slightly faster than protonated isotopologues on capillary columns (Inverse Isotope Effect).
Workflow Visualization
Caption: Workflow for quantifying volatile ethane using this compound gas-phase internal standardization.
Secondary Application: High-Pressure NMR
Context: In high-pressure NMR studies (e.g., studying catalytic hydrogenation or gas solubility in porous media), liquid standards like TMS are unsuitable because they may interact with the catalyst or do not coexist in the gas phase. This compound is chemically inert and provides a stable reference signal.
Chemical Shift Reference
In 13C NMR , this compound presents a distinctive septet (due to coupling with 3 deuterium atoms,
In 2H NMR (Deuterium NMR), it provides a single sharp resonance that can be used for field locking or referencing when using non-deuterated solvents under pressure.
Protocol: Pressurized Tube Loading
-
Setup: Use a heavy-wall NMR tube (J-Young valve) capable of withstanding >5 bar.
-
Solvent: Add the reaction solvent (e.g., non-deuterated benzene or water).
-
Degassing: Freeze-pump-thaw the solvent to remove
(paramagnetic impurity). -
Standard Addition:
-
Connect the tube to a vacuum line/gas manifold.
-
Introduce this compound gas at a known pressure (e.g., 100 mbar) into the frozen tube.
-
Close the valve and warm to room temperature.
-
-
Measurement: The this compound will partition between the headspace and the liquid based on Henry's Law constants (see Table 1).
Technical Reference Data
Table 1: Henry's Law Constants for Solubility Calculations
Use these values to estimate the concentration of this compound dissolved in the liquid phase during equilibration.
| Solvent | Henry's Constant ( | Temperature Dependence | Reference |
| Water | Decreases with T | [NIST/Sander, 2015] | |
| Benzene | - | [Wilhelm et al.] | |
| Ethanol | - | [Wilhelm et al.] |
Note: Ethane is significantly more soluble in organic solvents than in water.
Table 2: Mass Spectrometry Fragmentation Pattern
| Ion (m/z) | Origin | Intensity (Approx) | Notes |
| 36 | 100% | Molecular Ion (Quantifier) | |
| 34 | ~25% | Loss of D | |
| 32 | ~80% | Loss of | |
| 30 | ~10% | Interference Warning: Overlaps with Ethane |
Critical Analytical Insight: While this compound produces a fragment at m/z 30 (
References
-
Sander, R. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent.[1] Atmospheric Chemistry and Physics. Link
-
NIST Chemistry WebBook. (2023). This compound Thermochemical Data and Mass Spectrum. National Institute of Standards and Technology.[2] Link
-
BIPM. (2019).[3] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Link
- Morrow, J. D., et al. (1990). Quantification of Lipid Peroxidation Products. Methods in Enzymology.
-
Fulke, A. B., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Link
Sources
Application Note: Precise Quantitation of Trace Ethane using Ethane-d6 Isotope Dilution GC-MS
Abstract
This guide details the protocol for using fully deuterated ethane (Ethane-d6) as an internal standard for the quantitation of ethane (
Introduction: The Case for Isotope Dilution
In gas chromatography (GC), volumetric errors during gas sampling (e.g., syringe variations, temperature fluctuations in sample loops) often degrade analytical precision. Furthermore, "matrix effects"—where the background gas composition suppresses or enhances ionization—can skew results.
This compound solves these problems via Isotope Dilution Mass Spectrometry (IDMS) . By spiking the sample with a known amount of isotopically labeled standard before analysis, the ratio of the analyte (
Table 1: Physicochemical Comparison
| Property | Ethane (Natural) | This compound (Standard) | Significance |
| Formula | Chemically identical behavior | ||
| Molar Mass | 30.07 g/mol | 36.11 g/mol | +6 Da Mass Shift (Critical for MS separation) |
| Boiling Point | -88.5 °C | ~ -89.0 °C | Co-elution in GC (Ideal for Internal Standard) |
| Primary Ion (m/z) | 30, 29, 28 | 36, 34, 32 | Distinct quantitation ions |
| Ret.[1][2][3] Time (PLOT Q) | ~3.50 min | ~3.48 min | Near-perfect co-elution |
Methodology: Experimental Configuration
Gas Chromatography - Mass Spectrometry (GC-MS) Setup
The separation of light hydrocarbons requires a PLOT (Porous Layer Open Tubular) column. Liquid stationary phases are generally unsuitable for C2 hydrocarbons at ambient temperatures.
-
GC System: Agilent 7890B / 8890 or equivalent.
-
Detector: Single Quadrupole MS (e.g., 5977B) with Electron Impact (EI) source.
-
Column: Rt-Q-BOND or HP-PLOT Q (Divinylbenzene porous polymer), 30m
0.32mm ID 20 m film.-
Why: Porous polymers provide excellent retention for light alkanes and separate ethane from air/water peaks.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Injection: Gas Sampling Valve (GSV) with 1.0 mL loop OR Gas-Tight Syringe (manual).
-
Note: GSV is preferred for reproducibility.
-
-
Oven Program:
-
Hold 40°C for 2 min (Focuses light gases).
-
Ramp 20°C/min to 200°C.
-
Hold 200°C for 3 min (Elutes heavier contaminants).
-
Mass Spectrometer Parameters (SIM Mode)
To achieve ppb-level sensitivity, operate in Selected Ion Monitoring (SIM) mode. Do not use Full Scan for trace quantitation.
Table 2: SIM Acquisition Parameters
| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |
| Ethane ( | 30.0 | 29.0 | 27.0 | 50 ms |
| This compound ( | 36.1 | 34.1 | 32.1 | 50 ms |
-
Technical Note: Ensure the MS solvent delay is set to turn on after the air peak (
/ ) elutes but before ethane, to protect the filament. On a PLOT Q column, air elutes ~1.5 min; Ethane ~3.5 min. Set delay to 2.5 min.
Protocol: Preparation of Calibration Standards
Handling pure this compound gas requires static dilution to create working standards (ppm to ppb range).
Equipment:
-
1 L Tedlar Bags (with septum fitting).
-
Gastight Syringes (10
L, 100 L, 10 mL). -
Mass Flow Controller (MFC) or Rotameter for diluent gas (Nitrogen/Zero Air).
-
This compound Lecture Bottle (99 atom % D).
Step-by-Step Static Dilution:
-
Flush: Evacuate and flush the Tedlar bag 3x with Ultra-High Purity (UHP) Nitrogen.
-
Fill Diluent: Fill the bag with exactly 1.0 L of Nitrogen using an MFC calibrated for
. Close the valve. -
Spike Standard:
-
Using a gastight syringe, withdraw 1.0 mL of pure this compound gas from the source.
-
Inject through the bag septum.
-
Concentration Calculation:
ppm (Stock A).
-
-
Secondary Dilution (Working Standard):
-
Prepare a second bag with 1.0 L Nitrogen.
-
Take 10 mL from "Stock A" (1000 ppm) and inject into the second bag.
-
Final Concentration:
ppm.
-
Workflow: Isotope Dilution Analysis
This workflow describes the analysis of a breath sample or atmospheric canister.
The IDMS Logic Flow
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring internal standardization.
Experimental Steps
-
Spiking:
-
Collect 100 mL of sample gas (e.g., Breath) into a canister or syringe.
-
Inject a precise volume (e.g., 50
L) of the 10 ppm this compound working standard into the sample container. -
Target: You want the spike signal to be roughly comparable to the expected analyte signal (e.g., 1-10 ppb range for breath).
-
-
Equilibration: Allow 10-15 minutes for the gases to diffuse and mix.
-
Injection: Connect the sample container to the GC Gas Sampling Valve. Flush the 1 mL loop for 30 seconds.
-
Run: Start the GC-MS method (Section 3.1).
Data Analysis & Calculations
Quantitation relies on the Relative Response Factor (RRF) .
Step 1: Determine RRF
Run a calibration standard containing equal moles of Ethane (
Step 2: Calculate Unknown Concentration
Where:- = Concentration of this compound added to the sample volume.
- = Integrated peak area of m/z 30.
- = Integrated peak area of m/z 36.
- = Dilution Factor (if sample was diluted during spiking).
Quality Control: A Self-Validating System
To ensure "Trustworthiness" (Part 2 of requirements), the system must flag errors automatically.
Acceptance Criteria:
-
Retention Time Lock: The this compound peak must elute within
0.05 min of the Ethane peak. If separation > 0.1 min occurs, check for column overload or cold spots. -
Spike Recovery: The absolute area of the this compound peak should not vary by >20% between samples. A massive drop indicates a leak in the GSV or MS source issue.
-
Blank Check: Run a UHP Nitrogen blank. m/z 30 area should be < 1% of the lowest standard.
Troubleshooting Logic
Figure 2: Decision tree for validating system performance before sample analysis.
References
-
National Institute of Standards and Technology (NIST). Isotope Dilution Mass Spectrometry (IDMS). NIST.gov. [Link]
-
Paredi, P., et al. (2000). Elevation of Exhaled Ethane Concentration in Asthma.[4] American Journal of Respiratory and Critical Care Medicine. [Link]
-
US EPA. Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air. EPA.gov. [Link]
-
Restek Corporation. Gas Sampling with PLOT Columns. Restek Technical Library. [Link]
Sources
In-situ Monitoring of Reactions Using Ethane-d6 NMR: An Application and Protocol Guide
Introduction: Unlocking Low-Temperature Reaction Dynamics
The direct, real-time observation of chemical reactions provides invaluable mechanistic and kinetic data that is often inaccessible through traditional endpoint analysis.[1] In-situ Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool for these studies, offering non-destructive, quantitative analysis of reacting mixtures.[1][2][3] However, monitoring reactions at very low temperatures—necessary for trapping transient intermediates or controlling highly exothermic processes—presents a significant challenge: solvent selection.[4][5] Many standard deuterated solvents freeze at temperatures where critical mechanistic events occur.
This guide introduces Ethane-d6 (C₂D₆) as a specialized solvent for in-situ NMR studies, particularly for reactions conducted at cryogenic temperatures. As a gas at standard temperature and pressure, this compound requires specialized handling, but its unique physical properties offer a clear and unobstructed window into low-temperature reaction pathways. We will explore the fundamental advantages of this compound, provide detailed, field-tested protocols for its use, and discuss best practices for data acquisition and analysis.
Principles and Advantages of this compound as an NMR Solvent
The choice of a deuterated solvent is critical for any NMR experiment. It must dissolve the analyte, remain chemically inert, and its residual proton signals should not obscure important regions of the spectrum. For low-temperature in-situ studies, the solvent's physical properties become paramount.
Why this compound? The Causality Behind the Choice
-
Exceptional Low-Temperature Liquid Range: The primary advantage of this compound is its extremely low melting point. Non-deuterated ethane melts at 89.9 K (-183.2 °C) and boils at 184.5 K (-88.6 °C).[6] This provides a vast liquid range, far exceeding that of common solvents like Toluene-d8 or Dichloromethane-d2, enabling the study of reactions at temperatures inaccessible with conventional solvents.[7]
-
Spectroscopic Simplicity: The ¹H NMR spectrum of residual protons in this compound (C₂D₅H) consists of a simple multiplet, which is often a well-defined quintet, located far upfield around 0.8 ppm.[8] This region is typically devoid of signals from organic or organometallic species, thus minimizing spectral overlap and simplifying analysis.
-
Chemical Inertness: As a saturated alkane, this compound is highly inert and unlikely to participate in or interfere with a wide variety of chemical transformations, ensuring that the observed reactivity is solely that of the intended reactants.
Comparative Properties of Low-Temperature NMR Solvents
The following table summarizes the physical properties of this compound in comparison to other commonly used solvents for variable temperature (VT) NMR, highlighting its superior performance at cryogenic temperatures.
| Solvent | Melting Point (°C) | Boiling Point (°C) | ¹H Residual Signal (ppm) |
| This compound (C₂D₆) | ~ -183 | ~ -88 | ~ 0.8 |
| Toluene-d8 (C₇D₈) | -95 | 110 | 2.09, 6.98, 7.02, 7.09 |
| Dichloromethane-d2 (CD₂Cl₂) | -97 | 40 | 5.32 |
| Acetone-d6 (CD₃COCD₃) | -94 | 56 | 2.05 |
| Methanol-d4 (CD₃OD) | -98 | 65 | 3.31, 4.87 (OH) |
Data compiled from various sources, including references[9][10][11]. Note that melting/boiling points are for the unlabeled compounds and serve as a close guide.[9]
Instrumentation and Materials
Required Equipment:
-
NMR Spectrometer equipped with a Variable Temperature (VT) unit capable of reaching at least -100°C.[7]
-
High-pressure NMR tubes (e.g., J. Young valve tubes) rated for low temperatures and pressure changes. Standard "disposable" tubes are unsuitable and dangerous for this application.[7][12]
-
Schlenk line or vacuum manifold.
-
Liquid nitrogen dewars.
-
This compound gas cylinder with a regulator.
-
Appropriate low-temperature bath (e.g., liquid nitrogen, dry ice/acetone).
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with checks to ensure sample integrity before committing to a lengthy experiment. The core of this procedure involves condensing the gaseous this compound into a sealed NMR tube containing the reactants at cryogenic temperatures.
A. Preparation of the NMR Tube and Reactants
-
Expertise Insight: The success of the experiment hinges on an absolutely dry, oxygen-free environment. Paramagnetic oxygen will broaden NMR signals, and trace water can initiate side reactions or act as an unwanted catalyst.
-
Tube Preparation: Select a high-quality J. Young valve NMR tube. Clean it thoroughly and dry it in an oven (laid flat to prevent warping) at >120°C for several hours.[12]
-
Analyte Preparation: In a separate flask, precisely weigh your catalyst, substrate, and any internal standard into the flask under an inert atmosphere (e.g., in a glovebox).
-
Transfer to NMR Tube: Dissolve the reactants in a minimal amount of a volatile, deuterated co-solvent (e.g., CD₂Cl₂) to facilitate transfer. Transfer this solution to the J. Young tube via cannula.
-
Co-Solvent Removal: Attach the NMR tube to the Schlenk line. Carefully remove the volatile co-solvent in vacuo without heating, until the reactants are a dry film or powder at the bottom of the tube. This step is crucial to avoid having mixed solvents in your final sample.
-
Backfill: Backfill the NMR tube with a dry, inert gas like argon or nitrogen. The tube is now ready for the this compound condensation.
B. Condensation of this compound and Sample Sealing
-
Trustworthiness Check: This stage requires careful execution to ensure the correct amount of solvent is added and the sample is properly sealed. The procedure is a modified Freeze-Pump-Thaw technique adapted for a gaseous solvent.[13][14]
-
Setup: Connect the J. Young tube containing the dried reactants to the Schlenk line. Connect the this compound cylinder to the same line. Ensure all connections are secure.
-
Freezing: Place the lower part of the NMR tube into a dewar of liquid nitrogen. Allow it to cool for 2-3 minutes.
-
Evacuation: Open the J. Young valve and evacuate the tube to a high vacuum (~10⁻³ mbar). This removes the inert gas added in the previous stage. Close the valve.
-
Condensation: Slowly open the valve to the this compound cylinder, allowing the gas to enter the manifold. Now, carefully and slowly open the J. Young valve on the NMR tube. The this compound gas will condense as a white solid inside the frozen tube.
-
Pro-Tip: Monitor the condensation process. You need approximately 0.5-0.6 mL of liquid solvent, which corresponds to a height of about 4 cm in a standard 5 mm tube.[15] It is better to add slightly too much and vent the excess later than to not have enough.
-
-
Sealing: Once a sufficient amount of solid this compound has collected, close the main gas regulator, then close the J. Young valve on the NMR tube.
-
Thawing & Sealing: Remove the tube from the liquid nitrogen bath and allow it to warm to room temperature behind a blast shield. As the ethane warms, its pressure will increase significantly. Once it is fully liquid and the pressure has stabilized, the sample is sealed and ready.
Caption: Experimental workflow for in-situ NMR using this compound.
C. Setting up the In-situ NMR Experiment
-
Spectrometer Cooling: Pre-cool the NMR probe to the desired starting temperature (e.g., -90°C). It is critical to use a sufficient gas flow to prevent probe damage at extreme temperatures.[7]
-
Sample Insertion: Once the probe is stable, carefully insert the NMR tube.
-
Locking and Shimming: Lock onto the deuterium signal of the this compound. Perform shimming on the locked signal to achieve good resolution. Note that shimming at very low temperatures can be challenging and may require iterative adjustments.
-
Equilibration: Allow the sample to thermally equilibrate for at least 10-15 minutes.
-
Acquire Initial Spectrum: Record a high-quality spectrum of the starting materials before initiating the reaction. This is your t=0 reference point and confirms that no reaction has occurred during preparation.
D. Data Acquisition and Processing for Kinetic Analysis
-
Reaction Initiation: Initiate the reaction inside the magnet. This can be achieved by various methods, such as a rapid temperature jump to the target reaction temperature or by using a fiber-optic cable for in-situ photolysis.[16]
-
Time-Resolved Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals. Automated routines available in most NMR software are ideal for this. The time between spectra will depend on the reaction rate.[17][18]
-
Data Processing: Process the array of spectra uniformly (e.g., same phasing and baseline correction parameters).
-
Kinetic Analysis: Extract the concentration of reactants, intermediates, and products over time by integrating their respective, well-resolved NMR signals. Plot these concentrations versus time to determine reaction rates, rate constants, and reaction orders.[17][18]
Caption: Logical flow for kinetic analysis from time-resolved NMR data.
Troubleshooting and Expert Tips
-
Problem: Broad NMR Lines.
-
Cause: Insufficient shimming, presence of paramagnetic oxygen, or sample precipitation.[5]
-
Solution: Re-shim the sample carefully. If lines remain broad, the sample may need to be remade using a more rigorous Freeze-Pump-Thaw technique (multiple cycles) to remove all traces of oxygen.[13][19] Check solubility at the target temperature; if the sample is crashing out, you may need to use lower concentrations.[5]
-
-
Problem: Pressure Buildup and Tube Failure.
-
Cause: Overfilling the NMR tube with this compound or a faulty NMR tube.
-
Solution: Always use high-pressure rated J. Young tubes. Do not fill more than ~4-5 cm of the tube height with liquid ethane. ALWAYS thaw the sample behind a blast shield.
-
-
Pro-Tip on Temperature Calibration: The spectrometer's temperature reading is based on the gas flow. The actual sample temperature can differ. For precise kinetic studies, calibrate the temperature using a standard sample, such as neat methanol or ethylene glycol, and comparing the chemical shift difference of the CH₃ and OH peaks to established calibration curves.[20]
Conclusion
In-situ monitoring of reactions using this compound NMR is a specialized but powerful technique for elucidating reaction mechanisms and kinetics at cryogenic temperatures. While the requirement for handling a condensed gas introduces complexity, the rewards are access to a temperature regime unattainable with standard deuterated solvents and a remarkably clean spectral window. By following the detailed protocols and best practices outlined in this guide, researchers can confidently employ this compound to capture fleeting intermediates and build a more complete, dynamic picture of their chemical systems.
References
-
Applications of In Situ NMR in Catalytic Processes of Organic Reactions. (2025). ResearchGate. [Link]
-
In-situ NMR spectroscopy in catalysis. (2020). Wiley Analytical Science. [Link]
-
In Situ NMR to Monitor Bulk Photopolymerization Kinetics. (2025). ACS Macro Letters. [Link]
-
NMR at Low and Ultra-Low Temperatures. (n.d.). National Institutes of Health (NIH). [Link]
-
In situ deuteron NMR investigations of sheared liquid crystalline polymers. (n.d.). PubMed. [Link]
-
In Situ Monitoring of Heterogeneous Catalytic Hydrogenation via 129Xe NMR Spectroscopy and Proton MRI. (n.d.). ACS Publications. [Link]
-
In Situ NMR Systems. (n.d.). Caister Academic Press. [Link]
-
Exploiting in situ NMR to monitor the formation of a metal–organic framework. (2020). Royal Society of Chemistry. [Link]
-
Variable Temperature NMR Experiments. (n.d.). University of Oxford, Department of Chemistry. [Link]
-
Variable-Temperature NMR and Conformational Analysis of Oenothein B. (2025). ResearchGate. [Link]
-
Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (2017). ResearchGate. [Link]
-
Thermal Density Fluctuations and Polymorphic Phase Transitions of Ethane (C2D6) in the Gas/Liquid and Supercritical States. (2024). The Journal of Physical Chemistry B. [Link]
-
Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Magritek. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
Freeze-Pump-Thaw Degassing of Liquids. (n.d.). University of Wisconsin-Madison. [Link]
-
Sample Preparation. (n.d.). University College London. [Link]
-
Mass spectra of some deuterated ethanes. 11. An empirical method of calculation of the spectra. (1968). Canadian Journal of Chemistry. [Link]
-
Degassing solvents (Freeze-Pump-Thaw method). (n.d.). Reddit. [Link]
-
Application of Solid-State and In Situ NMR to Functional Materials. (2021). ACS Publications. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
-
Mechanistic analysis by NMR spectroscopy: A users guide. (2022). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Freeze, Pump, Thaw. (2019). YouTube. [Link]
-
Kinetic Measurements Using Time-Resolved NMR Spectroscopy. (n.d.). University of Edinburgh Research Explorer. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). The Ohio State University, Department of Chemistry. [Link]
-
Ethane. (2011). Thermopedia. [Link]
-
Ethane-1,2-D2. (n.d.). PubChem. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ResearchGate. [Link]
-
Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]
-
Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. (n.d.). Royal Society of Chemistry. [Link]
-
Solvent Degassing by Freeze-Thaw. (n.d.). EPFL. [Link]
-
Variable Temperature NMR Experiments. (n.d.). University of York, Department of Chemistry. [Link]
-
Ethane. (n.d.). NIST WebBook. [Link]
Sources
- 1. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. thermopedia.com [thermopedia.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. buchem.com [buchem.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. magritek.com [magritek.com]
- 19. epfl.ch [epfl.ch]
- 20. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
Probing Reaction Mechanisms: Ethane-d6 as a Powerful Tool for Kinetic Isotope Effect Studies
Application Note and Protocols
Introduction: Unveiling Reaction Mechanisms with the Kinetic Isotope Effect
In the intricate world of chemical and biological transformations, understanding the precise sequence of events that govern a reaction—the reaction mechanism—is paramount. The kinetic isotope effect (KIE) stands out as a powerful and elegant tool for elucidating these mechanisms.[1][2] It is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its heavier isotopes.[1] By measuring this change in rate, researchers can gain profound insights into the rate-determining step of a reaction, the geometry of the transition state, and the nature of bond-breaking and bond-forming processes.[1]
The deuterium kinetic isotope effect (2H KIE), which arises from the substitution of hydrogen (¹H) with deuterium (²H or D), is the most widely employed KIE in mechanistic studies. This is primarily due to the significant mass difference between hydrogen and deuterium (a near 100% increase), which often leads to a large and readily measurable effect on reaction rates.[1] Ethane-d6 (D₃C-CD₃), a perdeuterated version of ethane, serves as an invaluable probe in these studies, particularly for reactions involving the activation of C-H bonds—a fundamental transformation in catalysis, organic synthesis, and drug metabolism.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of using this compound to study kinetic isotope effects. We will delve into the theoretical underpinnings of the KIE, provide detailed, field-proven protocols for its measurement, and showcase its utility in diverse research areas.
The Scientific Foundation: Why Isotopic Substitution Matters
The origin of the kinetic isotope effect lies in the principles of molecular vibrations and zero-point energy (ZPE). A chemical bond can be modeled as a vibrating spring, and according to quantum mechanics, even at absolute zero, this bond possesses a minimum amount of vibrational energy known as the zero-point energy. The ZPE is dependent on the mass of the atoms forming the bond; a bond involving a heavier isotope will have a lower vibrational frequency and, consequently, a lower ZPE.
Consider the C-H and C-D bonds in ethane and this compound, respectively. The C-D bond is stronger and has a lower zero-point energy than the C-H bond. For a reaction where the C-H bond is broken in the rate-determining step, more energy is required to break the C-D bond compared to the C-H bond. This results in a slower reaction rate for the deuterated compound, leading to a "normal" primary kinetic isotope effect, where the ratio of the rate constants (kH/kD) is greater than 1. The magnitude of this effect can provide valuable information about the transition state of the reaction.
dot graph "Zero_Point_Energy_Diagram" { rankdir="LR"; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];
} caption: "Energy profile illustrating the origin of the primary kinetic isotope effect."
Applications of this compound in KIE Studies
The versatility of this compound as a mechanistic probe extends across various scientific disciplines.
Elucidating Catalytic Mechanisms
In the field of catalysis, understanding the mechanism of C-H bond activation is crucial for the development of more efficient and selective catalysts. This compound is an ideal substrate for these studies. For instance, in the oxidative dehydrogenation of ethane to ethylene, a key industrial process, measuring the KIE can help determine whether the initial C-H bond cleavage is the rate-limiting step.
-
Example Application: Oxidative Dehydrogenation of Ethane A significant KIE (kH/kD > 2) in the oxidative dehydrogenation of ethane over a catalyst would strongly suggest that the breaking of the C-H bond is involved in the slowest step of the reaction. This information can guide the design of catalysts with optimized active sites for C-H activation.
Investigating Enzyme-Catalyzed Reactions
Enzymes, the catalysts of life, often exhibit remarkable specificity and efficiency. KIE studies using deuterated substrates are a cornerstone of mechanistic enzymology. For enzymes that metabolize small alkanes, such as certain cytochrome P450s, this compound can be used to probe the mechanism of hydroxylation.
-
Example Application: Cytochrome P450-mediated Hydroxylation Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism.[3] By comparing the rate of hydroxylation of ethane and this compound by a P450 enzyme, researchers can determine the extent to which C-H bond cleavage contributes to the overall reaction rate. A large KIE would indicate that this step is rate-limiting, providing valuable information for predicting the metabolic fate of drug candidates.
Enhancing Drug Development and Metabolic Stability Studies
In pharmaceutical research, understanding the metabolic stability of a drug candidate is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions.[4] If a drug is rapidly metabolized at a specific C-H bond, replacing the hydrogen at that position with deuterium can slow down its metabolism, a strategy known as "deuterium-reinforced drugs."[5] this compound can be used as a model substrate to study the KIE of metabolic pathways relevant to drug candidates.
-
Example Application: In Vitro Metabolic Stability Assays Incubating a potential drug candidate and its deuterated analogue with liver microsomes allows for the determination of their relative rates of metabolism.[2][4] A significant KIE can pinpoint a site of metabolic vulnerability. While this compound itself is not a drug, it serves as a simple and effective model to validate experimental setups and understand the fundamental KIE of C-H oxidation by drug-metabolizing enzymes.
Experimental Protocols for Measuring the Kinetic Isotope Effect
The choice of experimental design for a KIE study depends on the specific research question and the available analytical instrumentation. Two common approaches are non-competitive and competitive experiments.
Protocol 1: Non-Competitive KIE Measurement for Catalytic Dehydrogenation of Ethane using GC-MS
This protocol describes the determination of the KIE for the catalytic dehydrogenation of ethane by measuring the initial reaction rates of ethane and this compound in separate experiments.
Objective: To determine the primary KIE for the catalytic dehydrogenation of ethane over a solid catalyst.
Materials:
-
Ethane (C₂H₆), high purity
-
This compound (C₂D₆), isotopic purity > 99%
-
Solid catalyst (e.g., supported platinum or chromium oxide)
-
Inert gas for dilution and purging (e.g., Helium or Argon)
-
Packed bed reactor system with temperature and flow control
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Experimental Workflow:
dot graph "Non_Competitive_KIE_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];
} caption: "Workflow for Non-Competitive KIE Measurement."
Step-by-Step Methodology:
-
Catalyst Preparation and Reactor Loading:
-
Prepare the catalyst according to established procedures.
-
Load a known amount of the catalyst (e.g., 200 mg) into the quartz tube reactor.[5]
-
-
Catalyst Pretreatment:
-
Pretreat the catalyst in situ to ensure a clean and active surface. This may involve heating under a flow of an inert gas, followed by reduction in a hydrogen flow or oxidation in an air flow, depending on the nature of the catalyst.
-
For example, pretreat under a flow of He (50 ml/min) while ramping the temperature to 600 °C at 10 °C/min.[5]
-
-
Reaction with Ethane (C₂H₆):
-
Set the reactor to the desired reaction temperature (e.g., 600 °C).
-
Introduce a feed gas mixture of ethane and an inert gas (e.g., 10% C₂H₆ in He) at a controlled flow rate.
-
Collect samples of the reactor effluent at regular time intervals (e.g., every 5 minutes for the first 30 minutes) using a gas sampling valve.
-
-
GC-MS Analysis:
-
Analyze the collected gas samples using a GC-MS system.
-
Use an appropriate GC column to separate ethane, ethylene, and other potential products.
-
The MS will be used to identify and quantify the components based on their mass-to-charge ratios and fragmentation patterns.
-
-
Initial Rate Calculation (kH):
-
Plot the concentration of ethane consumed or ethylene produced as a function of time.
-
Determine the initial reaction rate (kH) from the initial slope of this curve.[6]
-
-
Reaction with this compound (C₂D₆):
-
Purge the reactor system thoroughly with an inert gas.
-
Repeat steps 3-5 using an identical feed gas composition, but with this compound instead of ethane. Ensure all other reaction parameters (temperature, flow rate, pressure) are kept identical.
-
-
KIE Calculation:
-
Calculate the kinetic isotope effect as the ratio of the initial rates: KIE = kH / kD .
-
Self-Validation and Causality:
-
Identical Conditions: The trustworthiness of this method hinges on maintaining absolutely identical reaction conditions for both the H and D experiments. Any variation in temperature, pressure, or flow rate will invalidate the results.
-
Initial Rates: Measuring initial rates minimizes the impact of factors such as catalyst deactivation or product inhibition, which can change over the course of the reaction.
-
Isotopic Purity: The use of high-purity this compound is crucial to avoid underestimation of the KIE.
Protocol 2: Competitive KIE Measurement for Enzymatic Hydroxylation of Ethane using Quantitative NMR
This protocol describes a competitive experiment where ethane and this compound are present in the same reaction mixture. The KIE is determined from the change in the isotopic ratio of the unreacted starting material over time.
Objective: To determine the KIE for the enzymatic hydroxylation of ethane.
Materials:
-
Ethane (C₂H₆)
-
This compound (C₂D₆)
-
Enzyme solution (e.g., purified cytochrome P450 or a cell lysate containing the enzyme)
-
Buffer solution appropriate for the enzyme
-
NADPH regenerating system (if required by the enzyme)
-
NMR tubes and spectrometer
-
Internal standard for quantitative NMR (e.g., trimethylsilylpropanoic acid - TSP)
Experimental Workflow:
dot graph "Competitive_KIE_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];
} caption: "Workflow for Competitive KIE Measurement."
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
In an NMR tube, prepare a reaction mixture containing the enzyme, buffer, and a known initial ratio of ethane to this compound. This can be achieved by bubbling a gas mixture of known composition through the solution.
-
Add a known concentration of an internal standard for quantification.
-
-
Initial (t=0) NMR Spectrum:
-
Acquire a quantitative ¹H NMR spectrum of the reaction mixture before initiating the reaction. This will establish the precise initial ratio of ethane to the internal standard.
-
Ensure quantitative NMR parameters are used, such as a long relaxation delay (at least 5 times the longest T1 of the signals of interest).[7]
-
-
Initiate and Incubate:
-
Initiate the reaction by adding the necessary cofactor (e.g., NADPH).
-
Incubate the NMR tube at the optimal temperature for the enzyme.
-
-
Quench the Reaction:
-
After a predetermined time, corresponding to a low conversion of the substrate (typically < 20%), quench the reaction. This can be done by adding an inhibitor, denaturing the enzyme with a solvent like acetonitrile, or by rapid freezing.
-
-
Final NMR Spectrum:
-
Acquire a final quantitative ¹H NMR spectrum of the quenched reaction mixture.
-
-
Data Analysis and KIE Calculation:
-
Integrate the signal corresponding to ethane and the internal standard in both the initial and final spectra.
-
Calculate the fraction of unreacted ethane (f).
-
The KIE can be calculated using the following equation for competitive experiments: KIE = log(f) / log(f * R_p / R_s) where:
-
f is the fraction of the remaining protio-substrate
-
R_p is the ratio of deuterated to protio-product
-
R_s is the initial ratio of deuterated to protio-substrate
-
-
Self-Validation and Causality:
-
Internal Standard: The use of an internal standard is crucial for accurate quantification in NMR.
-
Low Conversion: Keeping the conversion low ensures that the substrate concentrations do not change significantly, simplifying the kinetic analysis.
-
Competitive Nature: This method is inherently more precise than the non-competitive method because both isotopes are subjected to the exact same conditions in the same reaction vessel, eliminating potential systematic errors between experiments.
Data Presentation and Interpretation
A clear presentation of KIE data is essential for its interpretation.
Table 1: Representative Kinetic Isotope Effects for Reactions Involving Ethane
| Reaction Type | Catalyst/Enzyme | kH/kD | Interpretation | Reference |
| Catalytic Dehydrogenation | Cr/Al₂O₃ | 2.0 - 3.0 | C-H bond cleavage is part of the rate-determining step. | [8] |
| C-H Activation | Rhodium complex | 2.5 - 5.0 | Significant C-H bond breaking in the transition state. | [9][10] |
| Enzymatic Hydroxylation | Cytochrome P450 | 3.0 - 8.0 | C-H bond cleavage is largely rate-limiting. | [3] |
Interpreting the Magnitude of the KIE:
-
kH/kD ≈ 1: C-H bond cleavage is not involved in the rate-determining step.
-
1 < kH/kD < 2: A secondary KIE, where the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. This can provide information about changes in hybridization at the transition state.
-
kH/kD > 2: A primary KIE, indicating that the C-H bond is broken in the rate-determining step. The magnitude can reflect the symmetry of the transition state.
-
kH/kD >> 7: May suggest quantum tunneling, where the hydrogen atom passes through the activation barrier rather than over it.
Conclusion
This compound is a powerful and versatile tool for elucidating reaction mechanisms through the measurement of kinetic isotope effects. The choice of experimental design and analytical technique should be tailored to the specific system under investigation. The protocols and principles outlined in this application note provide a solid foundation for researchers to confidently employ this compound in their studies, leading to a deeper understanding of chemical and biological processes at the molecular level.
References
-
Wikipedia. (2023). Kinetic isotope effect. Retrieved from [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Chen, L., et al. (2021). Dehydrogenation of ethane to ethylene via radical pathways enhanced by alkali metal based catalyst in oxysteam condition.
- Kirton, S. B., et al. (2007). Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions. British Journal of Pharmacology, 151(8), 1139–1149.
- Masimirembwa, C. M., & Hasler, J. A. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-191.
- Hsuan-La, C. (2017). The Kinetic Studies on Ethane Dehydrogenation Using Carbon Dioxide as Mild Oxidant over Gallium Aluminum Mixed Oxide. University of Delaware.
- Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366.
-
University of Ottawa. (n.d.). 7.2 – Measuring & Expressing Reaction Rates. Retrieved from [Link]
- Moravskiy, A., & Stille, J. K. (1981). Mechanisms of the reductive elimination of ethane from dimethylpalladium(II) complexes. Journal of the American Chemical Society, 103(14), 4182–4186.
- Chen, L., et al. (2021). Dehydrogenation of ethane to ethylene via radical pathways enhanced by alkali metal based catalyst in oxysteam condition.
- Valente, J. S., et al. (2013). Kinetic and Modeling Study of the Ethylene Oxychlorination to 1,2-Dichloroethane in Fluidized-Bed Reactors. Industrial & Engineering Chemistry Research, 52(40), 14319-14332.
- Virnovskaia, A., et al. (2009). Kinetic and Isotopic Study of Ethane Dehydrogenation over a Semicommercial Pt,Sn/Mg(Al)O Catalyst. Industrial & Engineering Chemistry Research, 48(19), 8736-8745.
- van der Mauten, T. F., et al. (2022). Highly Selective Oxidative Dehydrogenation of Ethane to Ethylene via Chemical Looping with Oxygen Uncoupling through Structural.
- Henderson, R. K., et al. (2018). Application of a mouse model humanized for cytochrome P450–mediated drug metabolism to predict drug-drug interactions between a peptide and small molecule drugs. Drug Metabolism and Disposition, 46(10), 1437-1444.
- Park, J., et al. (2021). Chemical Looping‐Based Dehydrogenation of Ethane with Successive CO2 Activation on Fe/TiO2 Catalysts: Effects of Catalyst Preparation Method.
- Dragovich, P., et al. (2003). Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 4. Use of Phenyl-Substituted 2-Oxo-oxetanes as Peptidomimetic Cysteine Protease Inhibitors. Journal of Medicinal Chemistry, 46(21), 4572-4585.
- Wang, C., et al. (2014). Kinetic Analysis and Upper Bound of Ethylene Yield of Gas Phase Oxidative Dehydrogenation of Ethane to Ethylene. Industrial & Engineering Chemistry Research, 53(51), 19834-19843.
- Santamaria, J., et al. (2011). Kinetic and isotopic study of ethane dehydrogenation over a semicommercial Pt,Sn/Mg(Al)O catalyst. Industrial & Engineering Chemistry Research, 50(4), 1897-1906.
- van der Mheen, P. H., et al. (2023). Understanding C–H activation in light alkanes over Cu-MOR zeolites by coupling advanced spectroscopy and temperature-programmed reduction experiments. Chemical Science, 14(1), 154-165.
- Ierano, C., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 13(5), 659.
- Espinet, P., & Casado, A. L. (2004). Kinetic Isotope Effects in Organometallic Reactions. Chemical Reviews, 104(10), 4183-4226.
- Castillo, J. A., et al. (2018). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.
- Pelc, R., & Cybulski, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
- Guengerich, F. P. (2021). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research, 37(1), 1-23.
- Jones, W. D. (2003). Isotope Effects in C—H Bond Activation Reactions by Transition Metals. Accounts of Chemical Research, 36(2), 140-146.
- Davies, H. M., & Lish, K. R. (2003). 136. Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. The Journal of Organic Chemistry, 68(26), 9915-9923.
Sources
- 1. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cbe.udel.edu [cbe.udel.edu]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 136. Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations - The Davies Group [scholarblogs.emory.edu]
Troubleshooting & Optimization
Improving signal-to-noise ratio for Ethane-d6 in MS
Technical Support Center: Quantitative Analysis of Ethane-d6 (
Introduction: The "Invisible" Analyte
Welcome. You are likely here because you are attempting to trace metabolic pathways (e.g., lipid peroxidation) or calibrate a gas-phase system using this compound, and you are seeing... nothing. Or perhaps you are seeing a noisy baseline that obscures your data.
This compound presents a "perfect storm" of analytical challenges:
-
Volatility: It is a gas at room temperature (BP: -89°C), making it difficult to trap and focus.
-
Low Mass: Its molecular weight (36 Da) sits in a region of the mass spectrum typically plagued by high background noise (air, carrier gas impurities).
-
Isobaric Interference: The primary ion (
36) conflicts directly with the isotope found in air leaks.
This guide moves beyond basic operation manuals to address the physics of improving Signal-to-Noise Ratio (SNR) for this specific molecule.
Module 1: Chromatography & Sample Introduction
Q: Why do I see a broad, tailing hump instead of a sharp peak, even with a new column?
A: You are likely using a liquid-phase column (e.g., DB-5, DB-1).
The Science: Standard capillary columns rely on a liquid stationary phase coated on the wall.[1] At ambient or even slightly cooled temperatures, ethane has insufficient interaction with these phases to partition effectively. It acts like an unretained gas, "smearing" through the column.
The Solution: You must use a PLOT (Porous Layer Open Tubular) column.[2] These columns contain a solid adsorbent on the inner wall, acting like a long, open GC packed column.
-
Recommendation: PoraPLOT Q (Divinylbenzene) or Alumina PLOT (
) . -
Mechanism: These provide the surface area required to retain light hydrocarbons at temperatures above ambient (
), allowing for sharp peak focusing.
Q: My peak area is inconsistent. How do I improve injection reproducibility?
A: Optimize your Headspace (HS) or Thermal Desorption (TD) parameters.
Direct liquid injection is impossible for this compound. If using Headspace:
-
Equilibration Temperature: Set to 60-80°C . Higher temps drive more gas into the headspace, but going too high (>100°C) risks analyzing water vapor, which destabilizes the MS source.
-
Loop/Transfer Line Temp: Must be 10-20°C hotter than the oven to prevent condensation (though less critical for ethane, it is critical for matrix components).
Workflow Visualization:
Figure 1: Optimized sample introduction workflow for light hydrocarbons.
Module 2: Mass Spectrometry Tuning (The Core Issue)
Q: I have tuned my MS, but I still see no signal at m/z 36. Why?
A: Check your "Low Mass Cutoff" or "Start Mass" setting.
The Causality:
Most standard autotunes (e.g., for environmental or drug analysis) set the scan range to start at m/z 40 or 50 to avoid the massive signals from Nitrogen (
-
This compound Parent Ion: m/z 36.[3]
-
Result: If your scan starts at 40, you are literally filtering out your analyte.
The Protocol:
-
Manual Tune: Lower the scan range to start at m/z 10 or 20 .
-
Solvent Delay: If you are injecting a solvent (unlikely for ethane, but possible if using a slurry), ensure the filament turns on before the ethane elutes (usually < 2 mins on a PLOT column).
Q: How do I maximize SNR? Scan mode looks like grass.
A: Switch to SIM (Selected Ion Monitoring) immediately.
Scanning the full spectrum (e.g., 10-300 amu) wastes detector time on empty mass space. SIM focuses the quadrupole on specific ions, increasing the number of ions counted per second (dwell time).
This compound Target Ions:
| Ion Type | m/z | Origin | Notes |
| Quantifier | 36 | Primary target. Watch for | |
| Qualifier 1 | 34 | Good confirmation ion. | |
| Qualifier 2 | 32 | Overlaps with |
Recommended SIM Parameters:
-
Dwell Time: 50 - 100 ms per ion.
-
Cycles/Sec: Ensure you get at least 10-15 points across the chromatographic peak.
Module 3: The "Argon Trap" & Background Noise
Q: I have a high baseline at m/z 36 even without injecting a sample. Is my source dirty?
A: You likely have an air leak.[4] You are detecting Argon-36.
The Evidence: Air is ~1% Argon.
-
Major Isotope:
(99.6%) -
Minor Isotope:
(0.337%)
If your system has a leak, m/z 40 will be saturated (flatlined). Consequently, the 0.3% abundance of
Troubleshooting Logic:
Figure 2: Diagnostic logic for distinguishing air leaks from chemical noise.
Corrective Action:
-
Monitor m/z 28 (
) and 32 ( ). If the ratio is 4:1, it is air. -
Tighten column nuts.
-
Replace the septum.
-
Critical: Ensure your carrier gas is High Purity (99.999% or 6.0 grade) and uses oxygen/moisture traps.
Module 4: Advanced Sensitivity (Cryo-Focusing)
Q: I need to detect ppb levels. Headspace isn't enough.
A: Implement Cryogenic Focusing (Cryo-Trapping).
The Concept:
Because ethane is so volatile, it doesn't "stack" well at the head of the column at 30°C. Cryo-focusing cools a section of the column (usually with liquid
Protocol:
-
Inlet Temp: 200°C.
-
Oven Initial Temp: -20°C to -50°C (requires cryo valve).
-
Hold Time: 2 minutes (during injection).
-
Ramp: Ballistic heating (maximum rate) to 50°C, then 10°C/min to final temp.
Summary of Critical Parameters
| Parameter | Standard Method (Fail) | This compound Optimized (Pass) |
| Column | DB-5 / HP-5 | PoraPLOT Q or Alumina PLOT |
| Scan Range | 40 - 550 amu | SIM: m/z 36, 34, 32 |
| Inlet | Liquid Injection | Headspace or Gas Valve |
| Leak Check | Check m/z 28 | Check m/z 40 ( |
| Carrier Gas | Standard Grade | UHP (6.0) + |
References
-
Agilent Technologies. (2013). Analysis of Liquefied Ethane Product Using the Agilent Process Micro Gas Chromatograph. Application Note. Link
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Link
-
Restek Corporation. (2020). PLOT Column Selection Guide: Separation of Volatile Organic Compounds. Link
-
Shimadzu Corporation. (2018). Improving Signal-to-Noise Ratio in GC-MS. Technical Report. Link
Sources
Technical Support Center: Addressing Matrix Effects in Lipid Peroxidation Assays with Ethane-d₆
Executive Summary: The Necessity of Ethane-d₆
In drug development and toxicological studies, ethane (
However, ethane analysis faces a critical challenge: Matrix Effects.
Whether analyzing exhaled breath condensate (EBC) or the headspace of tissue homogenates, the sample matrix (humidity, proteins, lipids) drastically alters the partitioning of ethane into the gas phase. External calibration fails here because it cannot account for the specific solubility coefficients (
Ethane-d₆ (
-
Headspace Partitioning Variability: Variations in salt/protein content affecting gas release.
-
Injection Discrimination: Loss of volatiles during transfer.
-
Detector Drift: MS source fluctuations over long batch runs.
Core Protocol: Headspace GC-MS Workflow
This protocol is designed for the quantification of ethane in plasma or tissue homogenates.
Materials & Reagents
-
Analyte: Ethane (99.99%).
-
Internal Standard: Ethane-d₆ (98+ atom % D).
-
Matrix: Plasma, Tissue Homogenate (10% w/v in PBS), or Exhaled Breath bags.
-
Vials: 10 mL or 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.
Step-by-Step Methodology
-
Sample Preparation:
-
Pipette 1.0 mL of biological sample (plasma/homogenate) into a 10 mL headspace vial.
-
Critical: Add 10 µL of antioxidant cocktail (e.g., BHT) immediately to prevent ex vivo oxidation during incubation.
-
-
Internal Standard Addition (The "Gas-Tight" Technique):
-
Prepare a gaseous stock of Ethane-d₆ in a Tedlar bag or gas bulb.
-
Using a gas-tight syringe equipped with a shut-off valve, withdraw a precise volume (e.g., 50 µL) of Ethane-d₆ gas.
-
Inject through the septum into the sample vial headspace (do not bubble through liquid to avoid foaming/protein denaturation).
-
Immediately crimp/seal the vial.
-
-
Equilibration:
-
Incubate at 37°C for 30 minutes with agitation (500 rpm).
-
Note: Higher temperatures (e.g., 60°C) increase sensitivity but risk thermally induced artifactual lipid peroxidation.
-
-
GC-MS Analysis:
-
Injection: Splitless (1 mL headspace).
-
Column: PORABOND Q or equivalent PLOT column (ideal for light gases).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven: 40°C (hold 2 min)
150°C at 20°C/min. -
MS Detection (SIM Mode):
-
Target:
30 (Ethane), 29 (Qualifier). -
Internal Standard:
36 (Ethane-d₆), 34 (Qualifier).
-
-
Visualization: Experimental Workflow & Logic
Figure 1: Headspace Partitioning & IS Correction
This diagram illustrates how Ethane-d₆ corrects for matrix-driven partitioning errors.
Caption: Workflow demonstrating how Ethane-d₆ (IS) experiences the same matrix suppression/enhancement as the analyte, neutralizing the error in the final ratio.
Troubleshooting Center (Q&A)
Category 1: Chromatography & Retention Times
Q: Why does my Ethane-d₆ elute earlier than Ethane? Is my column failing? A: This is a normal physical phenomenon known as the Chromatographic Isotope Effect .
-
Mechanism: Deuterium (
) has a smaller molar volume and lower polarizability than Hydrogen ( ). On many GC stationary phases (especially PLOT columns), deuterated isotopologues interact slightly less with the stationary phase, resulting in a slightly shorter retention time (often 0.05 – 0.1 min shift). -
Action: Do not adjust flow rates. Ensure your MS acquisition window is wide enough to capture both peaks. Use the specific retention time of the d6-peak to lock your identification windows.
Q: I see "spectral scrambling" or crosstalk between channels. Why?
A: Ethane (
-
Issue: If your Ethane-d₆ is not high purity (>98%), it may contain
( 35) or ( 34). -
Troubleshooting:
-
Check the Certificate of Analysis for your IS gas.
-
Ensure you are not using
28 ( ) or 32 ( ) as reference ions, as air leaks will overwhelm these. -
Resolution: Use
30 for Ethane and 36 for Ethane-d₆. There is virtually no natural isotopic overlap between these two mass channels.
-
Category 2: Recovery & Sensitivity[1][2]
Q: My Internal Standard area counts are fluctuating wildly between samples. A: This indicates an Introduction or Leak issue, not necessarily a matrix effect.
-
Diagnosis:
-
Syringe Leaks: Gas-tight syringes with PTFE plungers wear out. If the plunger tip is deformed, gas escapes during the transfer.
-
Septum Coring: A cored septum allows headspace gas to escape during the 30-minute incubation.
-
-
Validation Step: Perform a "Leak Check" by injecting Ethane-d₆ into an empty, capped vial and analyzing immediately. If the RSD is >5%, replace the syringe and septa.
Q: How do I handle high humidity in breath samples (Breath Condensate)? A: Water vapor is a massive matrix interference in GC-MS.
-
The Problem: Water expands ~1400x in the liner and can strip the phase from PLOT columns or quench the MS source.
-
The Fix:
-
Dry Purge: If using a trap, include a dry purge step.
-
Split Ratio: Increase split ratio (e.g., 10:1) to vent excess water, relying on the high sensitivity of SIM mode for ethane detection.
-
IS Correction: Ethane-d₆ is critical here. If water suppresses ionization efficiency, it suppresses both
30 and 36 equally. Rely on the Area Ratio, not absolute abundance.
-
Data & Reference Tables
Table 1: Physicochemical Comparison for Method Setup
| Property | Ethane (Analyte) | Ethane-d₆ (Internal Standard) | Impact on Analysis |
| Formula | Distinct Mass Shift (+6 Da) | ||
| Molecular Weight | 30.07 g/mol | 36.11 g/mol | Requires different SIM channels |
| Boiling Point | -88.5 °C | -89.0 °C | Negligible difference for headspace |
| Primary Ion (EI) | Use 30 and 36 for quantitation | ||
| Retention Time | Expect d6 to elute slightly earlier |
Table 2: Troubleshooting Matrix Effects
| Symptom | Probable Cause | Corrective Action |
| High Background Ethane | Ambient air contamination | Analyze "Lab Air" blank. Use high-purity |
| Low IS Recovery | Septum leak during incubation | Use magnetic screw caps with PTFE/Silicone septa. Do not over-tighten. |
| Non-Linear Calibration | Saturation of MS detector | Reduce sample volume or increase split ratio. Ethane ionizes very efficiently. |
| Peak Tailing | Water overload on PLOT column | Install a moisture trap or use a thicker film column. Bake out column at 200°C post-run. |
References
-
Kneepkens, C. M., et al. (1994). "The potential of the hydrocarbon breath test as a measure of lipid peroxidation."[1][2] Free Radical Biology and Medicine.
-
Sterk, S. S., et al. (2023). "Matrix Effects in GC–MS Profiling of Common Metabolites." Metabolites.[3]
-
NIST Chemistry WebBook. "this compound Thermophysical Properties." National Institute of Standards and Technology.
-
Pryor, W. A., & Stone, K. (1993). "Oxidants in cigarette smoke: Radicals, hydrogen peroxide, peroxynitrate, and peroxynitrite." Annals of the New York Academy of Sciences. (Contextualizing Ethane as oxidative marker).
-
Agilent Technologies. (2020). "Headspace-GC-MS systems for the analysis of Residual Solvents." Application Note.
Sources
Technical Support Center: Correcting for Isotopic Impurities in Ethane-d6
Welcome to the technical support guide for Ethane-d6 (Hexadeuterioethane). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for isotopic impurities during their experiments. As your partner in scientific integrity, we aim to provide not just protocols, but a deeper understanding of the principles behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and handling of isotopic impurities in this compound.
Q1: What exactly is this compound, and what are its primary applications?
A: this compound (C₂D₆) is an isotopologue of ethane where all six hydrogen atoms have been replaced with deuterium, a stable heavy isotope of hydrogen. Its primary use is as a tracer in metabolic studies, a standard in mass spectrometry, and a solvent or reagent in specific chemical reactions where the kinetic isotope effect is studied.[1][2] The increased mass (36.11 g/mol for C₂D₆ vs. 30.07 g/mol for C₂H₆) allows it to be clearly distinguished from its non-deuterated counterpart in analytical instruments.[3]
Q2: What are "isotopic impurities" in a bottle of this compound?
A: Isotopic impurities are molecules of ethane that are not fully deuterated. Due to the statistical nature of the synthesis process, it is virtually impossible to achieve 100% deuteration. The most common isotopic impurity is Ethane-d5 (C₂D₅H), where one deuterium atom is replaced by a protium (¹H) atom. Less abundant impurities include Ethane-d4 (C₂D₄H₂), Ethane-d3 (C₂D₃H₃), and so on. Additionally, one must always account for the natural abundance of Carbon-13 (¹³C), which will be present in a small fraction of all ethane molecules.
Q3: Why is it critical to correct for these isotopic impurities?
Q4: What is the typical isotopic purity of commercial this compound?
A: Commercially available this compound typically has an isotopic purity ranging from 98 to 99.5 atom % D.[1][6][7][8] This percentage refers to the proportion of deuterium atoms out of the total hydrogen isotopes (deuterium + protium) in the sample. It is crucial to always check the Certificate of Analysis (CoA) provided by the supplier for the specific lot you are using, as this value is the foundation for any correction calculations.
Q5: What analytical methods are used to assess and correct for isotopic purity?
A: The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Mass Spectrometry (MS): High-resolution MS can distinguish between different isotopologues based on their mass-to-charge (m/z) ratio. It is the most common method for which data correction is applied.[9][10]
-
Quantitative ¹H NMR (qNMR): This technique quantifies the amount of residual, non-deuterated C-H bonds. The area of a proton signal is directly proportional to the number of protons it represents, allowing for a precise calculation of the d5 (and lower) impurities.[11]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1 (Mass Spectrometry): My mass spectrum of this compound shows an unexpected peak at m/z 35, alongside the expected molecular ion at m/z 36. Is my sample contaminated?
-
Plausible Cause: This is not a contamination in the traditional sense, but rather the expected presence of the primary isotopic impurity, Ethane-d5 (C₂D₅H). The monoisotopic mass of C₂D₆ is approximately 36.08 Da, while the mass of C₂D₅H is approximately 35.08 Da.[3] Your mass spectrometer is correctly identifying the different isotopologues in your sample.
-
Solution: Acknowledge that this peak is an inherent part of the material. The key is not to eliminate it, but to mathematically account for its contribution to other signals in the spectrum, especially if you are performing quantitative analysis. Proceed to the correction protocol outlined in the next section.
Problem 2 (Mass Spectrometry): How do I accurately correct my quantitative MS data for the presence of C₂D₅H and natural ¹³C abundance?
-
Plausible Cause: You are observing a signal at a specific m/z and need to determine the true abundance of your target molecule, free from interference from isotopic impurities and natural abundance contributions. For instance, the signal at m/z 36 is not purely from C₂D₆; it also contains contributions from the ¹³C isotopologue of the d5-impurity.
-
Solution: A matrix-based correction is the most robust method to deconvolve the overlapping signals. This involves setting up a system of linear equations that describes how each pure isotopologue contributes to the measured signals at different m/z values.[4][12] The goal is to solve for the true, corrected intensities of each isotopologue.
Conceptual Framework: The measured intensity at a given mass is a sum of contributions from different species:
-
Measured_Intensity(m/z 35) = True_Intensity(C₂D₅H) + ¹³C_Contribution(C₂D₄H₂)
-
Measured_Intensity(m/z 36) = True_Intensity(C₂D₆) + ¹³C_Contribution(C₂D₅H)
-
Measured_Intensity(m/z 37) = True_Intensity(¹³CC¹²CD₆) + ¹³C_Contribution(C₂D₆) + (¹³C)₂_Contribution(C₂D₅H)
The detailed, step-by-step procedure for this correction is provided in the Protocols section below.
-
Problem 3 (NMR Spectroscopy): I see a small residual proton signal in my ¹H NMR spectrum. How can I use this to determine the isotopic purity?
-
Plausible Cause: You are observing the signal from the single proton in the C₂D₅H impurity. In a highly deuterated environment, this signal is often a well-resolved multiplet. For a -CHD₂ group, the proton signal typically appears as a 1:2:3:2:1 quintet due to coupling with the two deuterium atoms (spin I=1).[13]
-
Solution: You can perform quantitative ¹H NMR (qNMR) to determine the atom % D.[11]
-
Sample Preparation: Accurately weigh your this compound sample and a certified quantitative internal standard (e.g., dimethyl sulfone) into an NMR tube. Dissolve them in a known volume of a suitable deuterated solvent that does not have signals in the region of interest.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantification. This critically includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals you are integrating. This ensures all signals are fully relaxed and their integrals are directly proportional to the number of nuclei.
-
Data Processing: Carefully integrate the residual proton signal from C₂D₅H and the signal from your internal standard.
-
Calculation:
-
Calculate the moles of the internal standard.
-
Using the integral ratio, calculate the moles of the C₂D₅H impurity.
-
Calculate the total moles of ethane (d6 + d5).
-
Determine the total moles of protium (from C₂D₅H) and deuterium.
-
Atom % D = (Total Moles of D) / (Total Moles of D + Total Moles of H) * 100
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Step-by-Step Correction of Mass Spectrometry Data
This protocol provides a self-validating method to correct for isotopic impurities and natural ¹³C abundance.
Objective: To calculate the true abundance of C₂D₆ from raw mass spectrometry data.
1. Data Acquisition:
-
Acquire a high-resolution mass spectrum of your this compound sample.
-
Record the integrated intensities for the mass range of interest, typically from m/z 34 to 38. Let's call this vector M (Measured).
2. Define the Isotopologue Distribution:
-
The primary species to consider are C₂D₆ (d6) and C₂D₅H (d5).
-
From the Certificate of Analysis, determine the initial purity. For example, 99 atom % D. This implies a d6:d5 ratio of approximately 94:6 on a molecular basis (since there are 6 positions for a proton to substitute).
-
We need to calculate the expected mass distribution for each pure species due to natural ¹³C abundance (~1.1%).
Table 1: Theoretical Mass-to-Charge (m/z) Contributions
| Species | Contribution to m/z 35 | Contribution to m/z 36 | Contribution to m/z 37 |
|---|---|---|---|
| C₂D₅H (d5) | I(d5, M) = 97.8% | I(d5, M+1) = 2.2% | I(d5, M+2) = 0.02% |
| C₂D₆ (d6) | I(d6, M-1) = 0% | I(d6, M) = 97.8% | I(d6, M+1) = 2.2% |
Note: Percentages are approximate. Precise values should be calculated using binomial distribution tools for the number of carbon atoms.
3. Construct the Correction Matrix (A):
-
This matrix describes how the true intensities of the pure isotopologues (T ) contribute to the measured signal (M ). The relationship is M = A * T .
-
The columns of matrix A represent the pure isotopologues (d5, d6), and the rows represent the measured m/z values (35, 36).
Substituting the values from Table 1:
4. Invert the Correction Matrix (A⁻¹):
-
To find the true intensities (T ), we rearrange the equation to T = A⁻¹ * M .
-
Calculate the inverse of matrix A . For a 2x2 matrix, this is straightforward. Software like MATLAB, R, or Python with NumPy is highly recommended for this step.
5. Calculate the Corrected Intensities:
-
Multiply the inverse matrix A⁻¹ by your vector of measured intensities M .
-
[ T_d5 ] = A⁻¹ * [ M_35 ]
-
[ T_d6 ][ M_36 ]
-
The resulting vector T contains the corrected, true intensities of the d5 and d6 species.
6. Validation:
-
Non-negativity: The calculated true intensities in vector T should all be non-negative. A negative value indicates an error in the model, likely due to an incorrect purity assumption or unaccounted-for interference.
-
Reconstruction: Multiply your calculated true intensity vector T by the original matrix A . The result should reconstruct your original measured data vector M . This confirms the mathematical integrity of the correction.
This protocol provides a robust and verifiable method for ensuring the accuracy of your quantitative data when using this compound.
References
-
Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of diborane-d6 and this compound. Journal of Research of the National Bureau of Standards, 47(5), 337-342. Retrieved from [Link][14]
-
Eurisotop. (n.d.). ETHANE (D6, 98%). Retrieved from [Link][7]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link][9]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link][13]
-
Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link][10]
-
Li, H., & Wu, J. (2013). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by ESI‐HRMS. Journal of Mass Spectrometry, 48(12), 1335-1341. Retrieved from [Link][15]
-
Liebisch, G., Lieser, B., & Schmitz, G. (2009). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 23(5), 679-686. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][3]
-
Murphy, A. T., & Kushnir, M. M. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4763-4770. Retrieved from [Link][16]
-
Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link][17]
-
Heinrich, P., Kohler, C., Ellmann, L., Kuerner, P., Spang, R., Oefner, P. J., & Dettmer, K. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910. Retrieved from [Link][5]
-
Moseley, H. N. B. (2010). The importance of accurately correcting for the natural abundance of stable isotopes. Computational and structural biotechnology journal, 1(1), e201204001. Retrieved from [Link][12]
Sources
- 1. This compound gas, D 99atom 1632-99-1 [sigmaaldrich.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. This compound | C2H6 | CID 137127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. en-trust.at [en-trust.at]
- 5. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 氘代乙醇-d6 anhydrous, ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. ETHANE | Eurisotop [eurisotop.com]
- 8. This compound gas, D 99atom 1632-99-1 [sigmaaldrich.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. almacgroup.com [almacgroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to Certified Reference Materials for Ethane-d6: Ensuring Accuracy in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible analytical data is paramount. In quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS), the use of internal standards is crucial for correcting variations in sample preparation and instrument response. For the analysis of ethane, a simple hydrocarbon with significant relevance in various fields including environmental monitoring and industrial processes, the use of its deuterated analog, Ethane-d6 (C₂D₆), as an internal standard offers distinct advantages. However, to ensure the highest level of accuracy and traceability, employing a Certified Reference Material (CRM) of this compound is not just a best practice, but a scientific necessity.
This guide provides an in-depth comparison of commercially available this compound CRMs, delves into the principles of their application, and presents a practical experimental protocol for their use. We will explore the critical role of CRMs in establishing a self-validating analytical system and compare the performance of this compound with alternative internal standards.
The Cornerstone of Analytical Confidence: Why Certified Reference Materials Matter
A Certified Reference Material is a standard that has one or more of its property values certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence.[1][2] In essence, a CRM provides a known, accurate, and traceable value that can be used to calibrate instruments, validate analytical methods, and assess the performance of a laboratory.[1]
The use of CRMs is a fundamental requirement for laboratories seeking accreditation under standards such as ISO/IEC 17025.[3] By using an this compound CRM, a laboratory can confidently demonstrate the accuracy and traceability of its ethane measurements, a critical aspect for regulatory compliance and for ensuring the integrity of research data.
Comparing the Options: A Look at Commercially Available this compound Materials
While several suppliers offer high-purity this compound, it is crucial to distinguish between a standard-grade material and a CRM. A CRM will be accompanied by a Certificate of Analysis (CoA) that provides the certified concentration, an uncertainty budget, and a statement of metrological traceability. Below is a comparison of offerings from prominent suppliers. It is important to note that availability and specifications of CRMs can change, and direct inquiry with the suppliers for the latest CoAs is always recommended.
| Supplier | Product Description | Isotopic Purity (atom % D) | Chemical Purity | Certified Concentration | Matrix | Traceability |
| Sigma-Aldrich | This compound, gas | 99 | ≥99% (CP) | Not explicitly provided as a certified concentration in a matrix; sold as a pure gas. | Neat Gas | Information should be requested. |
| Cambridge Isotope Laboratories, Inc. | Ethane (D₆, 98%) | 98 | Not specified as certified purity | Not provided as a certified concentration in a matrix; sold as a pure gas. | Neat Gas | Information should be requested. |
| CDN Isotopes | This compound (gas) | 99 | Not specified as certified purity | Not provided as a certified concentration in a matrix; sold as a pure gas. | Neat Gas | Information should be requested. |
| Airgas | Certified Ethane Gas Standards | Not Applicable (for non-deuterated) | Varies | Available in various certified concentrations (ppm levels) | Nitrogen, Helium, or other specified gases | To NIST or other national standards. |
| Linde | Ethane (C2H6) | Not Applicable (for non-deuterated) | Various grades available | Available as certified gas mixtures | Nitrogen or other specified gases | To national and international standards. |
Note: While suppliers like Airgas and Linde offer certified ethane gas mixtures, obtaining this compound as a certified gas mixture CRM can be more challenging. Often, laboratories may need to purchase high-purity this compound and prepare their own standards, a process that requires meticulous gravimetric or volumetric techniques and subsequent validation. For the highest level of traceability, sourcing a pre-certified gas mixture is preferable. Researchers should contact these suppliers directly to inquire about custom-made this compound CRMs in their desired matrix and concentration range.
The Power of Isotope Dilution: A Superior Quantification Strategy
The primary application of this compound CRMs is in isotope dilution mass spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification.[4] In IDMS, a known amount of the isotopically labeled standard (this compound) is added to the sample containing the unlabeled analyte (ethane). The key principle is that the labeled and unlabeled compounds behave almost identically during extraction, derivatization, and chromatographic separation. Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent.
By measuring the ratio of the mass spectrometric signals of the analyte and the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively cancels out most sources of analytical error, leading to highly reliable results.
Below is a diagram illustrating the principle of Isotope Dilution Mass Spectrometry.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocol: Quantitative Analysis of Ethane in a Gaseous Matrix using GC-MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of ethane in a gas sample (e.g., ambient air, industrial process gas) using a certified this compound CRM as an internal standard.
1. Materials and Reagents:
-
Certified Reference Material (CRM): this compound in a balance gas (e.g., nitrogen) at a certified concentration.
-
Calibration Gas Standards: A series of certified ethane standards in the same balance gas at varying concentrations bracketing the expected sample concentration.
-
High-Purity Balance Gas: (e.g., Nitrogen 5.0 grade or higher) for dilutions and blanks.
-
Gas Sampling Bags: (e.g., Tedlar® bags) or canisters for sample collection.
-
Gas-tight syringes.
2. Instrumentation:
-
Gas Chromatograph (GC): Equipped with a suitable column for separating light hydrocarbons (e.g., PLOT column).
-
Mass Spectrometer (MS): Capable of selective ion monitoring (SIM).
3. Experimental Workflow:
The following diagram illustrates the key steps in the analytical workflow.
Sources
Comparative Guide to Ethane-d6 Synthesis: Catalytic vs. Chemical Approaches
Executive Summary
Ethane-d6 (
This guide objectively compares the two dominant synthesis methodologies: Catalytic Deuteration (Industrial/Bulk Standard) and Wurtz Coupling (Laboratory Standard). We analyze the trade-offs between isotopic purity, scalability, and experimental complexity.
Comparative Analysis of Methodologies
The choice of method depends heavily on the scale of production and available infrastructure (gas-phase reactors vs. standard glassware).
| Feature | Method A: Catalytic Deuteration | Method B: Wurtz Coupling |
| Primary Precursors | Ethylene ( | Methyl Iodide-d3 ( |
| Reaction Type | Heterogeneous Catalysis (Gas-Solid) | Organometallic Coupling (Liquid-Solid) |
| Isotopic Purity | High (>99%) if multiple exchange cycles used | Very High (>99.5%) (Limited by |
| Scalability | Excellent (Continuous Flow) | Poor (Batch, Safety limits with Na) |
| Key Impurity | ||
| Cost Efficiency | High (Low reagent cost, high equipment cost) | Low (High reagent cost, low equipment cost) |
| Safety Profile | Flammable Gas + High Pressure | Pyrophoric Metal + Ether Solvents |
Method A: Catalytic Deuteration (The "Flow" Route)
This method involves the saturation of unsaturated carbon bonds (ethylene or acetylene) with deuterium gas over a metal catalyst.[1] It is the preferred route for producing quantities >10 g.
Mechanism & Causality
The reaction proceeds via the Horiuti-Polanyi mechanism . Deuterium dissociates on the metal surface (Pd, Pt, or Ni). The alkene/alkyne adsorbs, and D atoms are added stepwise.
-
Critical Insight: Unlike simple hydrogenation, deuteration often requires isotopic exchange cycles . The initial product may contain H impurities from the catalyst surface or support. Running the product stream through a second catalyst bed with fresh
maximizes isotopic enrichment.
Experimental Protocol
System: Continuous Flow Fixed-Bed Reactor Catalyst: 5% Pd/Alumina or Pd/C
-
Catalyst Activation:
-
Load 2.0 g of 5% Pd/Alumina into a stainless steel tubular reactor.
-
Purge with
(50 mL/min) for 30 mins. -
Activate with
gas (30 mL/min) at 150°C for 2 hours to remove surface oxides and adsorbed protium ( ).
-
-
Reaction:
-
Cool reactor to Room Temperature (25°C) . Note: Higher temperatures increase H/D scrambling rates but are unnecessary for simple saturation.
-
Introduce Ethylene (
) and Deuterium ( ) at a molar ratio of 1:10 ( limiting). -
Pressure: Maintain system at 2 bar (approx 30 psi).
-
-
Purification:
-
Pass effluent gas through a cold trap (-78°C, Dry Ice/Acetone) to remove heavy impurities (oligomers).
-
Collect this compound in a liquid nitrogen trap (-196°C).
-
Self-Validation: Analyze an aliquot via GC-MS. If
> 1%, recycle gas through the reactor with fresh .
-
Workflow Visualization
Method B: Wurtz Coupling (The "Lab" Route)
For researchers without gas-handling manifolds, the Wurtz coupling of Methyl Iodide-d3 is the standard solution-phase method. It builds the ethane carbon skeleton from two C1 units.
Mechanism & Causality
This reaction relies on the formation of an organosodium intermediate (-
Critical Insight: The reaction must be conducted in a high-boiling ether (e.g., Dibutyl Ether or Dioxane) rather than Diethyl Ether. Since this compound is a gas, it will evolve immediately. Using a high-boiling solvent ensures the product can be distilled out without solvent contamination.
Experimental Protocol
Reagents: Methyl Iodide-d3 (
-
Setup:
-
Use a 3-neck flask equipped with a pressure-equalizing dropping funnel, a reflux condenser (cooled to -10°C), and a gas outlet leading to a liquid nitrogen trap.
-
Safety: System must be purged with dry Argon. Sodium reacts violently with moisture.
-
-
Reaction:
-
Suspend Sodium (2.2 equiv) in dry Dibutyl Ether.
-
Heat the solvent to 40°C.
-
Add
dropwise. The reaction is exothermic; control rate to maintain gentle evolution of gas.
-
-
Collection:
-
The evolved this compound gas passes through the condenser (returning solvent vapor to the flask) and condenses in the
trap.
-
-
Purification:
-
Perform a cryogenic bulb-to-bulb distillation to remove any entrained Methyl Iodide-d3 vapors.
-
Pathway Visualization
References
-
Catalytic Deuteration Kinetics
- Bond, G. C., & Wells, P. B. (1964). The Mechanism of the Hydrogenation of Unsaturated Hydrocarbons on Transition Metal Catalysts.
-
Wurtz Reaction for Isotopes
- Leitch, L. C., & Morse, A. T. (1952). Synthesis of deuterated organic compounds. Canadian Journal of Chemistry.
-
This compound Physical Properties & Safety
-
Modern Catalytic Methods
- Choudhary, T. V., et al. (2003). Acetylene Hydrogenation on Au-Based Catalysts.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
